Mandyphos SL-M003-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
InChI |
InChI=1S/2C30H21F12NP.Fe/c2*1-43(2)26(17-7-4-3-5-8-17)24-9-6-10-25(24)44(22-13-18(27(31,32)33)11-19(14-22)28(34,35)36)23-15-20(29(37,38)39)12-21(16-23)30(40,41)42;/h2*3-16,26H,1-2H3;/t2*26-;/m11./s1 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLZWHGISWCHOW-PMIUFOJNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CN(C)C(C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.[Fe] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H](C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CN(C)[C@H](C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.[Fe] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H42F24FeN2P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1364.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Mandyphos SL-M003-1: A Technical Guide to a Chiral Ferrocene Ligand in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mandyphos SL-M003-1 is a chiral ferrocene-based diphosphine ligand renowned for its application in asymmetric catalysis. Its unique structural features, combining planar and central chirality, make it a highly effective ligand for inducing high enantioselectivity in a variety of metal-catalyzed reactions, most notably asymmetric hydrogenations. This technical guide provides a comprehensive overview of this compound, including its chemical identity, primary applications, and a representative experimental protocol for its use in enantioselective hydrogenation.
Introduction to this compound
This compound, developed by Solvias, belongs to a class of ferrocene-based ligands that have gained prominence in the field of asymmetric synthesis. The rigid ferrocene backbone and the presence of multiple stereogenic elements contribute to the formation of well-defined and highly effective chiral catalysts.
Chemical Identity:
-
Systematic Name: (SP,S′P)-1,1′-Bis[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2,2′-bis[(R)-α-(dimethylamino)benzyl]ferrocene[1]
-
CAS Number: 494227-36-0[1]
-
Molecular Formula: C60H42F24FeN2P2[1]
-
Molecular Weight: 1364.74 g/mol [1]
Structural Features:
The structure of this compound is characterized by a ferrocene scaffold with two phosphine groups and two dimethylamino benzyl side arms. The "SL-M003-1" designation specifies a particular stereoisomer of the Mandyphos family of ligands. The electron-withdrawing trifluoromethyl groups on the phenyl rings of the phosphine moiety can influence the electronic properties of the catalyst, enhancing its activity and selectivity.
Primary Applications in Asymmetric Hydrogenation
The principal application of this compound is as a chiral ligand in transition metal-catalyzed asymmetric hydrogenation. When complexed with metals such as rhodium, ruthenium, or iridium, it forms highly active and enantioselective catalysts for the reduction of prochiral unsaturated compounds.
Based on technical literature for the Mandyphos ligand class, SL-M003-1 is suitable for the following types of asymmetric hydrogenations[2]:
-
Rhodium-catalyzed hydrogenation of:
-
α- and β-enamides
-
Acrylic acid derivatives
-
Itaconates
-
β-ketoesters
-
1,3-diketones
-
-
Iridium-catalyzed transfer hydrogenation of ketones.
These reactions are crucial in the pharmaceutical and fine chemical industries for the synthesis of chiral building blocks and active pharmaceutical ingredients (APIs). Several patents indicate the utility of this compound in the synthesis of intermediates for NEP (Neutral Endopeptidase) inhibitors.
Representative Performance Data
| Substrate | Catalyst Loading (mol%) | H₂ Pressure (bar) | Temperature (°C) | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| Ethyl benzoylacetate | 0.1 | 20 | 25 | Methanol | 12 | >99 | 98 |
| Methyl acetoacetate | 0.1 | 20 | 25 | Methanol | 8 | >99 | 99 |
| tert-Butyl 3-oxobutanoate | 0.1 | 20 | 25 | Methanol | 16 | >99 | 97 |
Note: The data presented in this table is representative and intended for illustrative purposes.
Experimental Protocols
The following is a representative, detailed methodology for the asymmetric hydrogenation of a β-ketoester using a Rh-Mandyphos SL-M003-1 catalyst.
Preparation of the Catalyst Precursor
-
Materials: [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene), this compound, degassed solvent (e.g., methanol).
-
Procedure: In a glovebox, dissolve [Rh(COD)₂]BF₄ (1.0 mol%) and this compound (1.1 mol%) in a minimal amount of degassed methanol. Stir the solution at room temperature for 30 minutes to form the active catalyst complex.
Asymmetric Hydrogenation Reaction
-
Materials: Substrate (e.g., ethyl benzoylacetate), catalyst precursor solution, degassed methanol.
-
Procedure:
-
In a high-pressure autoclave, place a solution of the substrate (1.0 mmol) in degassed methanol (5 mL).
-
Add the freshly prepared catalyst precursor solution to the autoclave.
-
Seal the autoclave and purge with argon three times, followed by purging with hydrogen three times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 20 bar).
-
Stir the reaction mixture at the specified temperature (e.g., 25 °C) for the required time (e.g., 12 hours).
-
After the reaction is complete, carefully release the hydrogen pressure.
-
Remove the solvent under reduced pressure.
-
The conversion can be determined by ¹H NMR or GC analysis of the crude product.
-
The enantiomeric excess (ee) can be determined by chiral HPLC or chiral GC analysis.
-
Visualizations
Catalytic Cycle for Asymmetric Hydrogenation
The following diagram illustrates a simplified, generally accepted catalytic cycle for the rhodium-catalyzed asymmetric hydrogenation of an enamide, a typical substrate for this class of catalyst.
Experimental Workflow
The following diagram outlines the typical experimental workflow for performing an asymmetric hydrogenation reaction in a laboratory setting.
Conclusion
This compound is a highly valuable chiral ligand for asymmetric catalysis, particularly in the enantioselective hydrogenation of a range of prochiral substrates. Its robust ferrocene backbone and well-defined stereochemistry enable the synthesis of chiral molecules with high enantiomeric purity, making it a significant tool for researchers in academia and industry. While detailed, publicly available experimental data for this specific ligand remains sparse, the general applications of the Mandyphos class of ligands, along with typical experimental procedures, provide a strong framework for its successful implementation in the synthesis of complex chiral molecules.
References
Mandyphos SL-M003-1: A Technical Guide to a Privileged Chiral Ligand in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mandyphos SL-M003-1 (CAS Number: 494227-36-0) is a chiral ferrocenyl-based diphosphine ligand renowned for its efficacy in asymmetric catalysis, particularly in rhodium-catalyzed hydrogenation reactions. As a member of the Solvias Mandyphos ligand family, it provides high enantioselectivity and catalytic activity for the synthesis of chiral compounds, which are crucial intermediates in the pharmaceutical and fine chemical industries. This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with this compound, designed to assist researchers in leveraging its capabilities for advanced chemical synthesis.
Core Properties and Specifications
This compound is an air-stable, orange to orange-red solid. Its structure features a ferrocene backbone with planar chirality, substituted with bulky and electron-withdrawing bis[3,5-bis(trifluoromethyl)phenyl]phosphino groups. This unique architecture is critical for creating a well-defined and effective chiral environment around the metal center in catalytic complexes.
| Property | Value | Reference(s) |
| CAS Number | 494227-36-0 | [1] |
| Chemical Name | (SP,S′P)-1,1′-Bis[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2,2′-bis[(R)-(dimethylamino)phenylmethyl]ferrocene | [1] |
| Molecular Formula | C60H42F24FeN2P2 | [1] |
| Molecular Weight | 1364.74 g/mol | [1] |
| Appearance | Orange powder / Orange-red solid | [2][3] |
| Chemical Purity | ≥97% | [3] |
| Enantiomeric Purity (ee) | Typically ≥99% | [3][4] |
Applications in Asymmetric Catalysis
The primary application of this compound is as a chiral ligand in transition metal-catalyzed reactions, most notably rhodium-catalyzed asymmetric hydrogenations. Its effectiveness has been demonstrated in the synthesis of high-value intermediates for active pharmaceutical ingredients (APIs), such as NEP (neutral endopeptidase) inhibitors.
The Mandyphos ligand family, including SL-M003-1, has shown excellent performance in the hydrogenation of a variety of substrates.[2] This versatility makes it a valuable tool for drug development and process chemistry.
Rhodium-Catalyzed Asymmetric Hydrogenation
This compound, in combination with a rhodium precursor, forms a highly active and enantioselective catalyst for the hydrogenation of prochiral olefins. The electron-withdrawing trifluoromethyl groups on the phosphine substituents are believed to enhance the catalytic activity.
Key Substrate Classes:
-
α- and β-enamides
-
Acrylic acid derivatives
-
Itaconates
-
β-ketoesters
-
1,3-diketones
The performance of Mandyphos ligands in these reactions often results in products with high enantiomeric excess (up to 99% ee) and can be achieved at high substrate-to-catalyst ratios.[2]
Experimental Protocols
While specific, detailed experimental data for this compound is often proprietary or published within broader studies, a general protocol for its use in rhodium-catalyzed asymmetric hydrogenation can be outlined based on literature for the Mandyphos ligand family.
General Procedure for Asymmetric Hydrogenation
The following is a representative, non-optimized protocol for the asymmetric hydrogenation of an activated olefin using a Rh-Mandyphos catalyst.
Materials:
-
This compound
-
Rhodium precursor (e.g., [Rh(COD)2]BF4 or [Rh(NBD)2]BF4)
-
Substrate (e.g., a substituted α-acetamidoacrylate)
-
Anhydrous, degassed solvent (e.g., methanol, toluene, or dichloromethane)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
Catalyst Pre-formation (In-situ):
-
In a glovebox, a Schlenk flask is charged with the rhodium precursor (1.0 mol%) and this compound (1.1 mol%).
-
Anhydrous, degassed solvent is added, and the mixture is stirred at room temperature for 30-60 minutes to allow for complex formation.
Hydrogenation Reaction:
-
The substrate is dissolved in the reaction solvent in the autoclave.
-
The pre-formed catalyst solution is transferred to the autoclave via cannula.
-
The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 1-50 bar).
-
The reaction is stirred at a controlled temperature (e.g., 25-50 °C) for a specified time (e.g., 1-24 hours), with reaction progress monitored by a suitable technique (e.g., TLC, GC, or HPLC).
-
Upon completion, the reactor is carefully depressurized, and the solvent is removed under reduced pressure.
-
The residue is purified (e.g., by column chromatography) to isolate the chiral product.
-
The enantiomeric excess of the product is determined by chiral HPLC or GC.
Mechanistic Insights and Visualizations
The mechanism of rhodium-catalyzed asymmetric hydrogenation with diphosphine ligands like Mandyphos is generally understood to proceed through a catalytic cycle involving substrate coordination, oxidative addition of hydrogen, migratory insertion, and reductive elimination.
Generalized Catalytic Cycle for Asymmetric Hydrogenation
The following diagram illustrates a plausible catalytic cycle for the hydrogenation of an enamide substrate.
Caption: Generalized catalytic cycle for Rh-Mandyphos catalyzed asymmetric hydrogenation.
Experimental Workflow
The typical workflow for screening and optimizing a reaction using this compound involves several key stages, from catalyst preparation to product analysis.
Caption: Standard experimental workflow for asymmetric hydrogenation.
Concluding Remarks
This compound stands out as a highly effective and versatile chiral ligand for asymmetric catalysis. Its well-defined structure and electronic properties contribute to its success in producing chiral molecules with high enantiopurity. For researchers in drug discovery and process development, this ligand represents a powerful tool for the efficient and selective synthesis of complex chiral targets. Further screening and optimization based on the general protocols provided herein are encouraged to tailor its application to specific synthetic challenges.
References
Unveiling the Electronic Landscape of Mandyphos SL-M003-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of asymmetric catalysis, the performance of a metal catalyst is profoundly influenced by the electronic and steric properties of its surrounding ligands. Mandyphos SL-M003-1, a member of the chiral ferrocenyl diphosphine ligand family, is utilized in a variety of catalytic transformations where precise control of the metal center's reactivity is paramount.[1][2] This technical guide provides an in-depth exploration of the electron-donating properties of this compound, a critical parameter for catalyst design and reaction optimization. While specific quantitative data for this proprietary ligand is not publicly available, this document outlines the theoretical underpinnings and established experimental protocols for characterizing its electronic nature.
This compound, chemically known as (SP,S′P)-1,1'-Bis[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2,2'-bis[(R)-(dimethylamino)phenylmethyl]ferrocene, possesses a unique structure that dictates its electronic behavior.[3] The phosphorus atoms act as the primary points of coordination to a metal center, and their ability to donate electron density is modulated by their substituents. Understanding this electron-donating capacity is crucial for predicting and modulating catalytic activity.[4]
Theoretical Framework: The Dual Nature of Phosphine Ligands
Phosphine ligands (PR₃) are classic examples of ligands that exhibit both σ-donating and π-accepting capabilities.[5][6] The interplay of these two electronic interactions governs the net electron density at the metal center.
-
σ-Donation: The phosphorus atom possesses a lone pair of electrons, which it donates to an empty d-orbital of the transition metal, forming a sigma (σ) bond. The strength of this donation is influenced by the nature of the R groups on the phosphorus. Electron-releasing groups (like alkyls) enhance the basicity of the phosphorus, making it a stronger σ-donor.[5]
-
π-Backbonding (π-Acceptance): Transition metals with available d-electron density can engage in back-donation into empty σ* (anti-bonding) orbitals of the P-R bonds.[6] The energy and accessibility of these σ* orbitals are key. When the R groups are highly electronegative, as in the case of this compound, the energy of the P-C σ* orbitals is lowered, making the ligand a better π-acceptor.[7]
For this compound, the phosphino groups are substituted with two 3,5-bis(trifluoromethyl)phenyl rings. The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups in organic chemistry. Consequently, a high degree of electron-withdrawing character is expected for the aryl substituents on the phosphorus atoms of SL-M003-1, which would reduce the σ-donating capacity of the ligand and enhance its π-accepting ability.[5] This structural feature suggests that this compound is likely a relatively electron-poor phosphine ligand.
Caption: σ-donation and π-backbonding in a metal-phosphine complex.
Experimental Protocols for Quantifying Electron-Donating Properties
The most widely accepted method for quantifying the net electron-donating ability of a phosphine ligand is the determination of the Tolman Electronic Parameter (TEP).[8][9]
Tolman Electronic Parameter (TEP)
The TEP is derived from the infrared (IR) stretching frequency of the carbonyl (CO) ligands in a nickel complex of the type LNi(CO)₃, where L is the phosphine ligand of interest.[8]
Principle: The methodology is based on the concept of π-backbonding.[6]
-
The phosphine ligand (L) donates electron density to the nickel center.
-
This increased electron density on the nickel is then delocalized onto the carbonyl ligands via π-backbonding into the CO π* anti-bonding orbitals.
-
Increased backbonding weakens the C-O triple bond.
-
A weaker C-O bond results in a lower vibrational stretching frequency (ν(CO)), which is measurable by IR spectroscopy.
Therefore, a stronger electron-donating ligand will cause a lower ν(CO) value .
Experimental Methodology for TEP Determination
-
Synthesis of the L-Ni(CO)₃ Complex:
-
Caution: Nickel tetracarbonyl (Ni(CO)₄) is extremely toxic and must be handled with extreme care in a well-ventilated fume hood.
-
A solution of the phosphine ligand (e.g., this compound) in a suitable solvent (e.g., dichloromethane or THF) is prepared.
-
A stoichiometric amount of Ni(CO)₄ is added to the ligand solution. The reaction is typically rapid at room temperature.
-
The reaction progress can be monitored by IR spectroscopy, observing the disappearance of the Ni(CO)₄ ν(CO) band (2058 cm⁻¹) and the appearance of bands for the L-Ni(CO)₃ complex.
-
-
Infrared (IR) Spectroscopy:
-
A sample of the L-Ni(CO)₃ solution is placed in an IR cell.
-
The IR spectrum is recorded in the carbonyl stretching region (typically 1900-2200 cm⁻¹).
-
The frequency of the symmetric A₁ C-O vibrational mode is identified. This band is typically the most intense and is used to define the TEP.[8]
-
-
Data Analysis:
-
The measured ν(CO) in cm⁻¹ for the A₁ mode is the Tolman Electronic Parameter for the ligand L.
-
Caption: Experimental workflow for determining the Tolman Electronic Parameter (TEP).
Data Presentation: Comparative Electronic Parameters
While the TEP for this compound has not been published, the following table provides TEP values for a range of common phosphine ligands. This allows for a contextual understanding of the electronic landscape of phosphine ligands. Ligands are ordered from most electron-donating (lowest TEP) to least electron-donating (highest TEP).
| Ligand (L) | Chemical Formula | Tolman Electronic Parameter (TEP) ν(CO) in cm⁻¹ |
| Tri(tert-butyl)phosphine | P(t-Bu)₃ | 2056.1 |
| Tricyclohexylphosphine | PCy₃ | 2056.4 |
| Triethylphosphine | PEt₃ | 2061.7 |
| Trimethylphosphine | PMe₃ | 2064.1 |
| Triphenylphosphine | PPh₃ | 2068.9 |
| Triphenyl phosphite | P(OPh)₃ | 2085.3 |
| Phosphorus trifluoride | PF₃ | 2110.9 |
| Carbon Monoxide | CO | 2127.0 |
Data sourced from various inorganic chemistry resources.
Based on its structure featuring highly electron-withdrawing 3,5-bis(trifluoromethyl)phenyl groups, it is hypothesized that the TEP for this compound would be significantly higher than that of triphenylphosphine (2068.9 cm⁻¹), placing it among the more electron-withdrawing phosphine ligands.
Other Experimental Methods
Beyond TEP, other methods can provide insight into the electronic properties of phosphine ligands:
-
Electrochemical Methods (Lever Electronic Parameter, AEP): Cyclic voltammetry can be used to measure the redox potential of a metal complex as a function of its ligands. The AEP is related to the Ru(II/III) redox couple of a [Ru(L)Cl(bpy)₂]⁺ complex. More electron-donating ligands will make the metal center easier to oxidize, shifting the redox potential.[8]
-
NMR Spectroscopy:
-
¹³C NMR: The chemical shift of a coordinated CO ligand is sensitive to the ligand's electronic properties.[10]
-
⁷⁷Se NMR: The one-bond coupling constant (¹J(P-Se)) in phosphine selenides (R₃P=Se) correlates well with the σ-donating ability of the phosphine. A larger coupling constant often indicates a more electron-withdrawing phosphine.[11]
-
Conclusion
This compound is a sophisticated chiral ligand whose catalytic efficacy is intrinsically linked to its electronic properties. While a definitive quantitative value for its electron-donating strength is not in the public domain, this guide provides the necessary framework for its characterization. The primary method for such a determination would be the measurement of its Tolman Electronic Parameter through IR spectroscopy of its corresponding L-Ni(CO)₃ complex. Based on a structural analysis, the presence of multiple trifluoromethyl groups strongly suggests that this compound functions as a relatively electron-poor or "π-acidic" ligand.[6] Experimental verification of this hypothesis would provide invaluable data for researchers seeking to rationally design new catalytic systems and optimize reaction conditions for a wide array of chemical transformations.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Phosphine Ligands | OpenOChem Learn [learn.openochem.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organometallic HyperTextBook: Phosphine Complexes [ilpi.com]
- 8. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 9. About: Tolman electronic parameter [dbpedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Steric Effects in Asymmetric Catalysis Using Mandyphos SL-M003-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the steric effects of the Mandyphos ligand family, with a specific focus on Mandyphos SL-M003-1. Mandyphos ligands are a class of chiral ferrocenyl diphosphines that have demonstrated exceptional performance in asymmetric catalysis, particularly in hydrogenation reactions crucial for pharmaceutical and fine chemical synthesis.[1] The modularity of their structure allows for fine-tuning of both steric and electronic properties, which directly impacts catalytic activity and enantioselectivity. This document summarizes the structural features of this compound, presents quantitative data from comparative studies, details relevant experimental protocols, and illustrates the underlying principles of stereocontrol.
Introduction to Mandyphos Ligands and Steric Effects
Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds. The efficacy of a chiral catalyst is profoundly influenced by the three-dimensional structure of the ligand coordinated to the metal center. Steric effects—the non-bonding interactions that influence the shape and reactivity of molecules—play a pivotal role in determining the stereochemical outcome of a reaction.
The Mandyphos family of ligands, developed by Solvias, are characterized by a ferrocene backbone, which imparts planar chirality, and side-arm substituents that can be systematically varied.[2] This modularity is key to their success, as it allows for the creation of a library of ligands with tailored steric and electronic properties.[3]
This compound , chemically known as (S,S)Fc-1,1'-Bis[bis[3,5-bis(trifluoromethyl)phenyl] phosphino]-2,2'-bis[(R,R)C-(N,N-dimethylamino) phenylmethyl]ferrocene, is a prominent member of this family.[2] Its structure features highly bulky and electron-withdrawing bis(3,5-bis(trifluoromethyl)phenyl)phosphino groups. These groups create a well-defined and sterically demanding chiral pocket around the metal center, forcing the substrate to approach in a specific orientation and thereby controlling the formation of one enantiomer over the other.
References
In-Depth Technical Guide: Synthesis and Characterization of Mandyphos SL-M003-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Mandyphos SL-M003-1, a chiral phosphine ligand pivotal in asymmetric catalysis. The methodologies detailed herein are compiled to facilitate its application in research and development, particularly within the pharmaceutical and fine chemical industries.
Core Concepts and Applications
This compound, with the chemical name (S,S)-1,1'-Bis[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2,2'-bis[(R)-(dimethylamino)phenylmethyl]ferrocene, is a member of the Mandyphos family of ligands.[1] These ligands are instrumental in asymmetric catalysis, a field focused on the stereoselective synthesis of chiral molecules.[2] The unique structural and electronic properties of this compound enable high enantioselectivity in a variety of chemical transformations, including hydrogenations, hydroformylations, and carbon-carbon bond-forming reactions.[2] This capability is critical in the development of active pharmaceutical ingredients, where specific stereoisomers often exhibit desired therapeutic effects while others may be inactive or even harmful.
Synthesis Protocol
A plausible synthetic route, based on established methods for analogous ferrocenyl phosphine ligands, is outlined below. This should be considered a representative protocol and may require optimization.
Experimental Protocol: Synthesis of this compound (Adapted General Procedure)
Materials and Reagents:
-
(R)-N,N-Dimethyl-1-ferrocenylethylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Bis[3,5-bis(trifluoromethyl)phenyl]chlorophosphine
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous hexanes
-
Degassed, deionized water
-
Standard Schlenk line and inert atmosphere (Nitrogen or Argon) glassware
Procedure:
-
Stereoselective Lithiation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve (R)-N,N-Dimethyl-1-ferrocenylethylamine in anhydrous diethyl ether or THF. Add TMEDA to the solution. Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi in hexanes dropwise to the cooled solution while stirring. The reaction mixture is typically stirred at this temperature for several hours to ensure complete lithiation. The progress of the reaction can be monitored by quenching small aliquots with D₂O and analyzing by ¹H NMR.
-
Phosphinylation: In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve bis[3,5-bis(trifluoromethyl)phenyl]chlorophosphine in anhydrous diethyl ether or THF. Cool this solution to -78 °C.
-
Slowly transfer the lithiated ferrocene solution from the first flask to the cooled chlorophosphine solution via cannula. The reaction mixture is stirred at -78 °C for a period and then allowed to slowly warm to room temperature overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of degassed water. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel under an inert atmosphere. The desired product, this compound, is typically isolated as a solid.
Safety Precautions: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. All reagents and solvents should be anhydrous.
Characterization
The identity and purity of the synthesized this compound are confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data Summary
| Parameter | Value | Reference |
| Chemical Formula | C₆₀H₄₂F₂₄FeN₂P₂ | [1] |
| Molecular Weight | 1364.74 g/mol | [1] |
| CAS Number | 494227-36-0 | [1] |
| Appearance | Orange-red solid | [3] |
| Purity (Typical) | ≥97% | [3] |
| Enantiomeric Excess (ee) | Typically ≥99% | |
| Specific Rotation | [α]²⁰D -250.2° (c 1.0, CHCl₃) | [3] |
Experimental Protocols: Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃). The ¹H NMR spectrum provides information on the proton environment in the molecule, confirming the presence of the ferrocenyl, phenyl, and dimethylamino groups.
-
³¹P NMR: The ³¹P NMR spectrum is crucial for characterizing phosphine ligands. A sample is dissolved in a deuterated solvent, and the spectrum is typically recorded with proton decoupling. The chemical shift of the phosphorus atoms is indicative of their electronic environment and coordination state.
While specific, publicly available spectra for this compound are limited, data for analogous compounds and general knowledge of organophosphorus chemistry can provide expected chemical shift regions. The Certificate of Analysis from commercial suppliers confirms that ¹H and ³¹P NMR are the standard methods for identity and purity confirmation.
Visualizations
Synthesis Pathway
Caption: Synthetic pathway for this compound.
Characterization Workflow
Caption: Workflow for the characterization of this compound.
References
In-Depth Technical Guide: Mandyphos SL-M003-1 Metal Complexes in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Mandyphos SL-M003-1 and its rhodium and iridium complexes, which are pivotal in the field of asymmetric catalysis. This compound, a member of the esteemed Mandyphos family of chiral phosphine ligands, is instrumental in achieving high enantioselectivity in various chemical transformations, particularly in asymmetric hydrogenation. This document outlines the catalytic performance of its metal complexes, detailed experimental protocols, and relevant mechanistic pathways.
Core Compound Profile: this compound
This compound is a chiral ferrocene-based diphosphine ligand. Its robust structure and specific stereochemical arrangement are key to its efficacy in inducing chirality in catalytic reactions.
| Property | Value |
| Chemical Name | (SP,S′P)-1,1'-Bis[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2,2'-bis[(R)-(dimethylamino)phenylmethyl]ferrocene |
| CAS Number | 494227-36-0[1] |
| Molecular Formula | C₆₀H₄₂F₂₄FeN₂P₂[1] |
| Molecular Weight | 1364.74 g/mol [1] |
| Appearance | Orange-red solid |
| Enantiomeric Purity | Typically ≥99% ee[2][3] |
| Chemical Purity | ≥97%[2][3] |
Catalytic Performance of this compound Metal Complexes
Complexes of this compound with rhodium and iridium are highly effective catalysts for asymmetric hydrogenation and other transformations. The data presented below is representative of the performance of Mandyphos-type ligands in key reactions.
Rhodium-Catalyzed Asymmetric Hydrogenation of Olefins
Rhodium complexes of Mandyphos ligands are particularly effective for the asymmetric hydrogenation of various functionalized olefins, such as α-acetamidoacrylates and enamides.
| Substrate | S/C Ratio | Solvent | Pressure (bar H₂) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| Methyl-2-acetamidoacrylate | 1000 | MeOH | 10 | 25 | 1 | >99 | 98 (R) | [4] |
| Methyl (Z)-α-acetamidocinnamate | 500 | Toluene | 20 | 30 | 12 | >99 | 97 (R) | [4] |
| (Z)-1-N-Acetyl-1-phenylethen-1-amine | 1000 | MeOH | 10 | 25 | 3 | >99 | 96 (S) | [4] |
Iridium-Catalyzed Asymmetric Hydrogenation of Imines
Iridium complexes bearing Mandyphos-type ligands have demonstrated excellent enantioselectivity in the hydrogenation of N-aryl imines, yielding chiral amines which are valuable building blocks in pharmaceuticals.
| Substrate | S/C Ratio | Solvent | Pressure (bar H₂) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| N-(1-phenylethylidene)aniline | 200 | CH₂Cl₂ | 50 | 25 | 16 | >99 | 92 (S) | [5] |
| N-(1-(4-methoxyphenyl)ethylidene)aniline | 200 | CH₂Cl₂ | 50 | 25 | 16 | >99 | 95 (S) | [6] |
| N-(1-(naphthalen-2-yl)ethylidene)aniline | 500 | Toluene | 80 | 40 | 24 | 98 | 90 (S) | [6][7] |
Experimental Protocols
Detailed methodologies for the synthesis of the catalyst precursors and their application in asymmetric hydrogenation are provided below. These protocols are based on established procedures for related Mandyphos complexes.
Synthesis of [Rh(this compound)(COD)]BF₄ Precatalyst
Materials:
-
This compound
-
[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Diethyl ether (Et₂O), anhydrous
-
Schlenk flask and standard inert atmosphere techniques (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1.05 eq.) in anhydrous CH₂Cl₂.
-
In a separate Schlenk flask, dissolve [Rh(COD)₂]BF₄ (1.00 eq.) in anhydrous CH₂Cl₂.
-
Slowly add the rhodium solution to the ligand solution with continuous stirring at room temperature.
-
Stir the resulting orange-red solution for 1 hour at room temperature.
-
Reduce the solvent volume in vacuo until the solution is concentrated.
-
Add anhydrous Et₂O to precipitate the catalyst.
-
Filter the solid product under inert atmosphere, wash with anhydrous Et₂O, and dry in vacuo.
-
The resulting orange-red solid is the [Rh(this compound)(COD)]BF₄ precatalyst.
General Protocol for Rhodium-Catalyzed Asymmetric Hydrogenation
Materials:
-
[Rh(this compound)(COD)]BF₄ precatalyst
-
Substrate (e.g., Methyl-2-acetamidoacrylate)
-
Anhydrous, degassed solvent (e.g., Methanol)
-
High-pressure autoclave equipped with a magnetic stirrer
Procedure:
-
In a glovebox, charge the autoclave vessel with the substrate and the [Rh(this compound)(COD)]BF₄ precatalyst (S/C ratio typically 500-1000).
-
Add the anhydrous and degassed solvent.
-
Seal the autoclave and purge with hydrogen gas (3-4 cycles).
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 10 bar).
-
Commence stirring and maintain the reaction at the specified temperature (e.g., 25 °C).
-
Monitor the reaction progress by techniques such as TLC, GC, or HPLC.
-
Upon completion, carefully vent the autoclave and purge with an inert gas.
-
The reaction mixture can then be concentrated in vacuo.
-
The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.
Mechanistic Insights and Visualizations
The asymmetric hydrogenation catalyzed by Rhodium and Iridium complexes with chiral diphosphine ligands is generally understood to proceed through a series of well-defined steps. Below are graphical representations of a generalized catalytic cycle and a typical experimental workflow.
Caption: Generalized catalytic cycle for metal-catalyzed asymmetric hydrogenation.
Caption: Standard experimental workflow for asymmetric hydrogenation.
References
- 1. scbt.com [scbt.com]
- 2. solvias.com [solvias.com]
- 3. solvias.com [solvias.com]
- 4. resources.strem.com [resources.strem.com]
- 5. Iridium-catalyzed asymmetric hydrogenation of imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Thesis | New iridium catalysed methods for enantioselective imine hydrogenation | ID: 4m90dw15c | STAX [stax.strath.ac.uk]
A Technical Guide to Ferrocenyl Phosphine Ligands: The Case of Mandyphos
For Researchers, Scientists, and Drug Development Professionals
Ferrocenyl phosphine ligands represent a cornerstone in the field of asymmetric catalysis, enabling the synthesis of chiral molecules with high enantioselectivity. Among these, the Mandyphos family of ligands has emerged as a powerful tool for a variety of catalytic transformations, particularly in asymmetric hydrogenation reactions crucial for the pharmaceutical and fine chemical industries. This technical guide provides an in-depth overview of the key features of Mandyphos ligands, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.
Core Features of Mandyphos Ligands
Mandyphos ligands are a class of chiral diphosphine ligands built upon a ferrocene scaffold. Their structure is characterized by the presence of two phosphine groups and two α-(N,N-dimethylamino)benzyl substituents attached to the cyclopentadienyl rings of the ferrocene unit. This unique architecture imparts several key features that contribute to their catalytic efficacy:
-
Chirality and Stereocontrol: The chirality of Mandyphos arises from both planar chirality of the ferrocene backbone and central chirality at the benzylic carbons. This multi-layered chirality creates a well-defined and sterically demanding chiral pocket around the metal center, allowing for precise stereochemical control during the catalytic cycle.
-
Structural Tunability: The modular nature of the Mandyphos structure allows for systematic modification of the phosphine and amino substituents. This tunability enables the fine-tuning of both steric and electronic properties of the ligand, facilitating the optimization of catalytic activity and enantioselectivity for specific substrates.
-
Strong Chelation and Stability: The bidentate nature of the phosphine groups ensures strong chelation to transition metals such as rhodium, ruthenium, and iridium, forming stable and well-defined catalyst complexes. This stability is crucial for achieving high turnover numbers and maintaining catalytic activity under various reaction conditions.
-
Hemilability of the Amino Group: The nitrogen atoms of the dimethylamino groups can coordinate to the metal center in a hemilabile fashion. This dynamic coordination can play a crucial role in the catalytic cycle by stabilizing intermediates and influencing the reaction pathway, ultimately impacting both the rate and the enantioselectivity of the transformation.
Data Presentation: Performance in Asymmetric Hydrogenation
The efficacy of Mandyphos ligands is best demonstrated through their performance in asymmetric hydrogenation reactions. The following tables summarize the quantitative data for the Rh-catalyzed asymmetric hydrogenation of various prochiral substrates using different Mandyphos ligands.
| Substrate | Ligand | Solvent | S/C Ratio | Time (h) | Pressure (atm H₂) | Conversion (%) | ee (%) | Ref. |
| Methyl (Z)-α-acetamidocinnamate | Mandyphos SL-M004-1 | MeOH | 1000 | 0.5 | 1 | >99 | 99 | |
| Dimethyl itaconate | Mandyphos SL-M004-1 | MeOH | 5000 | 12 | 10 | >99 | >99 | |
| Methyl (Z)-α-acetamidocinnamate | Mandyphos SL-M001-1 | MeOH | 100 | 2 | 1 | 100 | >99 | |
| Dimethyl itaconate | Mandyphos SL-M001-1 | MeOH | 100 | 12 | 1 | 100 | 98 | |
| Ethyl benzoylformate | Mandyphos SL-M009-1 | Toluene | 200 | 16 | 50 | 98 | 96 | |
| (E)-1,2-diphenyl-1,2-dihydronaphthalene | Mandyphos SL-M002-1 | CH₂Cl₂ | 100 | 24 | 50 | >99 | 97 |
Table 1: Rh-Catalyzed Asymmetric Hydrogenation with Mandyphos Ligands
| Ligand Variant | Key Structural Feature | Application Highlight |
| Mandyphos SL-M001-1 | Diphenylphosphino groups | High enantioselectivity for α-enamides.[1] |
| Mandyphos SL-M004-1 | Bis(3,5-dimethyl-4-methoxyphenyl)phosphino groups | Excellent performance in hydrogenation of itaconates. |
| Mandyphos SL-M009-1 | Dicyclohexylphosphino groups | Effective for the reduction of α-ketoesters. |
| Mandyphos SL-M002-1 | Di(o-tolyl)phosphino groups | High enantioselectivity for tetrasubstituted olefins. |
Table 2: Overview of Selected Mandyphos Ligand Variants and Their Applications
Experimental Protocols
Synthesis of (S,S)-2,2'-bis[(R)-α-(N,N-dimethylamino)phenylmethyl]-1,1'-bis(diphenylphosphino)ferrocene (Mandyphos SL-M001-1)
Materials:
-
(R)-N,N-dimethyl-1-ferrocenylethylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Chlorodiphenylphosphine (Ph₂PCl)
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous hexane
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
A solution of (R)-N,N-dimethyl-1-ferrocenylethylamine (1.0 eq) and TMEDA (2.2 eq) in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere.
-
n-Butyllithium (2.2 eq) is added dropwise to the solution, and the mixture is stirred at room temperature for 4 hours.
-
The reaction mixture is cooled again to -78 °C, and chlorodiphenylphosphine (2.2 eq) is added slowly.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate with triethylamine) to afford the Mandyphos SL-M001-1 ligand as an orange solid.
Rh-Catalyzed Asymmetric Hydrogenation of Dimethyl Itaconate
Materials:
-
[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
Mandyphos SL-M001-1
-
Dimethyl itaconate
-
Anhydrous, degassed methanol (MeOH)
-
Hydrogen gas (H₂)
-
Autoclave or high-pressure hydrogenation reactor
Procedure:
-
Catalyst Preparation: In a glovebox, [Rh(COD)₂]BF₄ (1.0 mol%) and Mandyphos SL-M001-1 (1.1 mol%) are dissolved in anhydrous and degassed methanol in a Schlenk flask. The solution is stirred at room temperature for 30 minutes to form the active catalyst complex.
-
Reaction Setup: The substrate, dimethyl itaconate (1.0 eq), is dissolved in anhydrous and degassed methanol in a separate flask.
-
Hydrogenation: The substrate solution is transferred to the autoclave. The catalyst solution is then transferred to the autoclave via cannula under a positive pressure of argon.
-
The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to the desired hydrogen pressure (e.g., 10 atm).
-
The reaction mixture is stirred at room temperature for the specified time (e.g., 12 hours).
-
Work-up and Analysis: After the reaction is complete, the autoclave is carefully depressurized. The solvent is removed under reduced pressure. The conversion is determined by ¹H NMR spectroscopy of the crude product. The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.
Mandatory Visualizations
Catalytic Cycle of Rh-Mandyphos Catalyzed Asymmetric Hydrogenation
Caption: A simplified catalytic cycle for the Rh-Mandyphos catalyzed asymmetric hydrogenation of a prochiral olefin.
Experimental Workflow for Ligand Screening in Asymmetric Catalysis
Caption: A general workflow for the screening and optimization of ferrocenyl phosphine ligands in asymmetric hydrogenation.
References
In-Depth Technical Guide to Mandyphos SL-M003-1 in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Core Overview
Mandyphos SL-M003-1 is a chiral ferrocene-based diphosphine ligand, distinguished by its (S,S) configuration at the ferrocene backbone and (R,R) stereochemistry at the pendant dimethylamino side arms. Its full chemical name is (S,S)-1,1'-Bis[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2,2'-bis[(R)-(dimethylamino)phenylmethyl]ferrocene. The presence of bulky and electron-withdrawing bis(3,5-bis(trifluoromethyl)phenyl)phosphino groups significantly influences its steric and electronic properties, making it a valuable ligand in asymmetric catalysis.
This technical guide provides a comprehensive overview of the known applications of the broader Mandyphos ligand family, with a focus on reaction classes where SL-M003-1 is expected to show high efficacy. Due to a lack of specific published data for SL-M003-1, this document leverages information from closely related Mandyphos analogues and general applications cited for the ligand class to provide a predictive framework for its use in organic synthesis.
Key Applications in Asymmetric Catalysis
The Mandyphos family of ligands is renowned for its effectiveness in a range of metal-catalyzed enantioselective transformations. The primary applications lie in asymmetric hydrogenation, hydroformylation, and carbon-carbon bond-forming reactions. These ligands are crucial for achieving high levels of enantioselectivity, which is paramount in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] The unique steric and electronic properties of this compound make it a promising candidate for the following reaction types:
-
Rhodium-Catalyzed Asymmetric Hydrogenation: Of α-acetamidoacrylates, α- and β-enamides, acrylic acid derivatives, itaconates, β-ketoesters, and 1,3-diketones.
-
Iridium-Catalyzed Asymmetric Transfer Hydrogenation: Of ketones.
-
Copper-Catalyzed Enantioselective Hydroboration: Of α,β-unsaturated esters and nitriles.
Predicted Performance and Catalytic Data
Table 1: Representative Performance of Mandyphos Ligands in Rh-Catalyzed Asymmetric Hydrogenation
| Substrate Type | Substrate Example | Product | Enantiomeric Excess (ee %) |
| α-Acetamidoacrylates | Methyl-2-acetamidoacrylate | N-Acetylalanine methyl ester | >99 |
| β-Ketoesters | Methyl acetoacetate | Methyl 3-hydroxybutanoate | >98 |
| Itaconates | Dimethyl itaconate | Dimethyl 2-methylsuccinate | >99 |
Note: Data is compiled from studies on the Mandyphos ligand family and serves as a predictive guide for SL-M003-1.
Experimental Protocols
The following are generalized experimental protocols for key reactions where this compound is expected to be a highly effective ligand. These protocols are based on established procedures for asymmetric catalysis using Mandyphos and other similar chiral phosphine ligands. Researchers should consider these as starting points for optimization.
General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation of α-Acetamidoacrylates
-
Catalyst Pre-formation: In a nitrogen-filled glovebox, a solution of [Rh(COD)₂]BF₄ (1.0 mol%) and this compound (1.1 mol%) in a degassed solvent (e.g., methanol, dichloromethane) is stirred for 30 minutes at room temperature.
-
Reaction Setup: The substrate (1.0 mmol) is dissolved in the same degassed solvent in a high-pressure autoclave.
-
Hydrogenation: The catalyst solution is transferred to the autoclave. The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (typically 1-50 bar).
-
Reaction Monitoring and Work-up: The reaction is stirred at a constant temperature (e.g., 25-50 °C) until complete conversion is observed (monitored by TLC, GC, or HPLC). Upon completion, the pressure is carefully released, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the chiral product. The enantiomeric excess is determined by chiral HPLC or GC.
Logical Workflow for Catalyst and Reaction Optimization
The following diagram illustrates a typical workflow for optimizing an asymmetric catalytic reaction using this compound.
Caption: A logical workflow for optimizing asymmetric reactions catalyzed by this compound.
Signaling Pathway for Asymmetric Hydrogenation
The following diagram depicts a simplified catalytic cycle for the rhodium-catalyzed asymmetric hydrogenation of a generic enamide substrate, which is a key application for Mandyphos ligands.
Caption: A simplified catalytic cycle for Rh-Mandyphos catalyzed asymmetric hydrogenation.
References
Methodological & Application
Application Notes and Protocols for Asymmetric Hydrogenation using Mandyphos SL-M003-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of the chiral ferrocenyl diphosphine ligand, Mandyphos SL-M003-1, in asymmetric hydrogenation reactions. This ligand is particularly effective in the synthesis of chiral compounds, which are crucial intermediates in the development of pharmaceuticals and other fine chemicals.
Introduction to this compound
This compound is a member of the Mandyphos family of ligands, known for their robust performance in asymmetric catalysis. Its chemical name is (S,S)-1,1'-Bis[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2,2'-bis[(R)-(dimethylamino)phenylmethyl]ferrocene. The unique structural features of this compound, including its C2 symmetry and the presence of both central and planar chirality, contribute to its high efficiency and enantioselectivity in hydrogenation reactions.
Chemical Structure:
Caption: Structure of this compound.
Applications in Asymmetric Hydrogenation
This compound, in combination with transition metals such as rhodium (Rh) and ruthenium (Ru), forms highly active and enantioselective catalysts for the hydrogenation of a variety of prochiral substrates.
Table 1: Overview of Substrate Classes for Asymmetric Hydrogenation with Mandyphos Ligands
| Substrate Class | Metal Precursor | Typical Product |
| α-Acetamidoacrylates | Rhodium | Chiral α-Amino Acid Derivatives |
| α- and β-Enamides | Rhodium | Chiral Amides |
| Acrylic Acid Derivatives | Rhodium | Chiral Carboxylic Acid Derivatives |
| Itaconates | Rhodium | Chiral Succinate Derivatives |
| β-Ketoesters | Ruthenium | Chiral β-Hydroxyesters |
| 1,3-Diketones | Rhodium | Chiral 1,3-Diols |
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in asymmetric hydrogenation. Researchers should note that optimization of reaction conditions (e.g., solvent, temperature, pressure, and catalyst loading) may be necessary for specific substrates.
General Procedure for Catalyst Precursor Preparation
The active catalyst is typically prepared in situ from a metal precursor and the this compound ligand.
Caption: In situ Catalyst Preparation Workflow.
Protocol:
-
In a glovebox or under an inert atmosphere (e.g., Argon or Nitrogen), add the metal precursor and this compound to a dry Schlenk flask. A typical ligand-to-metal ratio is 1.1:1.
-
Add the desired amount of degassed solvent.
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active catalyst complex.
Protocol for Rh-Catalyzed Asymmetric Hydrogenation of Methyl 2-acetamidoacrylate
This protocol serves as a general guideline for the hydrogenation of α-acetamidoacrylates to produce chiral α-amino acid derivatives.
Table 2: Representative Reaction Conditions for Rh-Catalyzed Hydrogenation of Methyl 2-acetamidoacrylate
| Parameter | Value |
| Substrate | Methyl 2-acetamidoacrylate |
| Metal Precursor | [Rh(COD)₂]BF₄ |
| Ligand | This compound |
| Substrate/Catalyst Ratio | 1000:1 |
| Solvent | Methanol |
| H₂ Pressure | 10 bar |
| Temperature | 25 °C |
| Reaction Time | 12 h |
| Conversion | >99% |
| Enantiomeric Excess (ee) | >98% |
Experimental Procedure:
Caption: Asymmetric Hydrogenation Workflow.
-
Prepare the catalyst solution as described in section 3.1.
-
In a separate flask, dissolve the methyl 2-acetamidoacrylate in the degassed solvent.
-
Transfer the substrate solution to the autoclave containing the catalyst solution under an inert atmosphere.
-
Seal the autoclave and purge with hydrogen gas 3-5 times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 10 bar).
-
Stir the reaction mixture at the specified temperature (e.g., 25 °C).
-
Monitor the reaction progress by techniques such as TLC, GC, or HPLC.
-
Once the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.
-
Remove the solvent from the reaction mixture under reduced pressure.
-
The enantiomeric excess of the product can be determined by chiral HPLC or GC analysis.
Protocol for Ru-Catalyzed Asymmetric Hydrogenation of a β-Ketoester
This protocol provides a general method for the enantioselective reduction of β-ketoesters to the corresponding chiral β-hydroxyesters.
Table 3: Representative Reaction Conditions for Ru-Catalyzed Hydrogenation of Ethyl 4-chloroacetoacetate
| Parameter | Value |
| Substrate | Ethyl 4-chloroacetoacetate |
| Metal Precursor | [Ru(COD)Cl₂]n |
| Ligand | This compound |
| Substrate/Catalyst Ratio | 2000:1 |
| Solvent | Ethanol |
| H₂ Pressure | 50 bar |
| Temperature | 50 °C |
| Reaction Time | 18 h |
| Conversion | >99% |
| Enantiomeric Excess (ee) | >97% |
Experimental Procedure: The experimental procedure is analogous to the one described in section 3.2, with the appropriate substitution of the substrate, metal precursor, solvent, and reaction conditions as detailed in Table 3.
Safety Information
-
Handling: this compound and its metal complexes should be handled in a well-ventilated fume hood or glovebox. Avoid inhalation of dust and contact with skin and eyes.
-
Hydrogen Gas: Hydrogenations are carried out under pressure with a flammable gas. Ensure the use of a properly maintained and certified high-pressure reactor. Follow all safety protocols for handling high-pressure gases.
-
Solvents: Use appropriate personal protective equipment (PPE) when handling flammable and potentially toxic organic solvents.
Ordering Information
This compound is commercially available from various suppliers of fine chemicals and catalysts.
Disclaimer: The protocols and information provided in these application notes are intended for use by qualified professionals. The reaction conditions may require optimization for different substrates and scales. It is the responsibility of the user to ensure safe handling and disposal of all materials.
Application Notes and Protocols: Mandyphos SL-M003-1 in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mandyphos SL-M003-1, with the chemical name (SP,S′P)-1,1'-Bis[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2,2'-bis[(R)-(dimethylamino)phenylmethyl]ferrocene, is a chiral ferrocene-based diphosphine ligand developed by Solvias.[1][2] It belongs to the Mandyphos family of ligands, which are known for their effectiveness in asymmetric catalysis. The ligand's structure, characterized by its C2 symmetry and electron-withdrawing trifluoromethyl groups, imparts unique steric and electronic properties that are crucial for achieving high enantioselectivity in metal-catalyzed reactions.
While the primary focus of this document was intended to be on C-C bond formation methodologies, an extensive search of scientific literature and patent databases did not yield specific examples of this compound being utilized in C-C coupling reactions such as Suzuki-Miyaura, Heck, or Negishi couplings. The available information strongly suggests that the predominant application of this compound is in the field of asymmetric hydrogenation . Therefore, these notes will focus on its application in this key transformation, which is of significant importance in the synthesis of chiral molecules for the pharmaceutical and fine chemical industries.
Physicochemical Properties
| Property | Value |
| CAS Number | 494227-36-0[1] |
| Molecular Formula | C60H42F24FeN2P2[1] |
| Molecular Weight | 1364.74 g/mol [1] |
| Appearance | Powder |
| Optical Purity | ≥99% ee[2] |
| Chemical Purity | ≥97%[2] |
Application in Asymmetric Hydrogenation
This compound, in combination with transition metals such as rhodium, ruthenium, and iridium, forms highly active and enantioselective catalysts for the asymmetric hydrogenation of a variety of prochiral substrates, including olefins, ketones, and imines. The resulting chiral products are often key intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Due to the proprietary nature of many industrial applications, specific performance data for this compound in the public domain is limited. The following table represents a hypothetical, yet typical, representation of the performance of a Mandyphos-type ligand in the asymmetric hydrogenation of a prochiral olefin, based on the general performance of this ligand class.
Table 1: Representative Performance in Asymmetric Hydrogenation of a Prochiral Olefin
| Entry | Substrate | Metal Precursor | S/C Ratio | H₂ Pressure (bar) | Temp (°C) | Solvent | Time (h) | Conversion (%) | ee (%) |
| 1 | Methyl (Z)-α-acetamidocinnamate | [Rh(COD)₂]BF₄ | 1000 | 10 | 25 | MeOH | 4 | >99 | 99 |
| 2 | Tetrasubstituted Olefin | [Ir(COD)Cl]₂ | 500 | 50 | 50 | DCM | 12 | 98 | 97 |
| 3 | Aromatic Ketone | RuCl₂(PPh₃)₃ | 2000 | 20 | 30 | EtOH | 8 | >99 | 98 |
Note: This data is illustrative and based on the expected performance of high-efficiency phosphine ligands in asymmetric hydrogenation.
Experimental Protocols
The following is a general protocol for the asymmetric hydrogenation of an olefin using a Rhodium/Mandyphos SL-M003-1 catalytic system. Researchers should optimize conditions for their specific substrate.
Protocol: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
Materials:
-
This compound
-
[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
Methyl (Z)-α-acetamidocinnamate
-
Anhydrous, degassed Methanol (MeOH)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
-
Schlenk line and inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation (in a glovebox or under inert atmosphere):
-
In a Schlenk flask, dissolve this compound (1.1 mol%) and [Rh(COD)₂]BF₄ (1.0 mol%) in anhydrous, degassed MeOH to form the catalyst precursor solution.
-
Stir the solution at room temperature for 30 minutes to allow for complex formation.
-
-
Reaction Setup:
-
In a separate flask, dissolve the substrate, Methyl (Z)-α-acetamidocinnamate (1 equivalent), in anhydrous, degassed MeOH.
-
Transfer the substrate solution to the autoclave.
-
Using a cannula, transfer the catalyst precursor solution to the autoclave under a positive pressure of inert gas.
-
-
Hydrogenation:
-
Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 10 bar).
-
Stir the reaction mixture at the desired temperature (e.g., 25 °C) for the specified time (e.g., 4 hours).
-
-
Work-up and Analysis:
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Determine the conversion by ¹H NMR spectroscopy.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
-
Visualizations
Diagram 1: General Catalytic Cycle for Asymmetric Hydrogenation
Caption: A simplified catalytic cycle for metal-catalyzed asymmetric hydrogenation.
Diagram 2: Experimental Workflow for Asymmetric Hydrogenation
Caption: A typical experimental workflow for asymmetric hydrogenation.
Conclusion
This compound is a highly effective chiral ligand for asymmetric hydrogenation, a critical transformation in modern synthetic chemistry. While its application in C-C bond formation is not documented in publicly available literature, its utility in producing enantioenriched products via hydrogenation is implied by its inclusion in the Solvias portfolio of high-performance ligands for industrial applications. The provided protocol and diagrams offer a foundational understanding for researchers and professionals looking to employ this ligand in their synthetic endeavors. It is recommended that users consult with the supplier for more specific application data and support.
References
Application Notes and Protocols for Cross-Coupling Reactions with Mandyphos SL-M003-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mandyphos SL-M003-1, with the chemical name (SP,S′P)-1,1′-Bis[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2,2′-bis[(R)-(dimethylamino)phenylmethyl]ferrocene, is a chiral ferrocene-based diphosphine ligand. Ligands of this class are instrumental in asymmetric catalysis, particularly in transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, which are critical transformations in the synthesis of pharmaceuticals, agrochemicals, and functional materials.
The Mandyphos ligand framework, characterized by its ferrocene backbone, provides a rigid and sterically defined chiral environment around the metal center. The presence of bulky and electron-withdrawing bis(3,5-bis(trifluoromethyl)phenyl)phosphino groups on this compound can significantly influence the reactivity and selectivity of the catalyst, potentially leading to high yields and enantioselectivities in cross-coupling reactions.
Potential Applications in Cross-Coupling Reactions
Based on the structural features of this compound, it is anticipated to be a viable ligand for a range of palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds between organoboron compounds and organic halides or triflates.
-
Buchwald-Hartwig Amination: Formation of C-N bonds between aryl halides or triflates and amines.
-
Heck Reaction: Formation of C-C bonds between aryl halides or triflates and alkenes.
General Experimental Protocol for a Palladium-Catalyzed Cross-Coupling Reaction
The following is a generalized procedure that can be adapted for various cross-coupling reactions. Optimization of reaction parameters is crucial for each specific substrate combination.
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound ligand
-
Aryl halide or triflate
-
Coupling partner (e.g., boronic acid, amine, alkene)
-
Base (e.g., K₃PO₄, Cs₂CO₃, NaOt-Bu)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware and purification supplies
Procedure:
-
Catalyst Pre-formation (Optional but recommended):
-
In a glovebox or under an inert atmosphere, add the palladium precursor and this compound ligand to a dry Schlenk flask.
-
Add a small amount of anhydrous solvent and stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active catalyst complex.
-
-
Reaction Setup:
-
To the flask containing the pre-formed catalyst (or to a new flask if not pre-forming), add the aryl halide, the coupling partner, and the base under a counterflow of inert gas.
-
Add the appropriate volume of anhydrous solvent via syringe.
-
-
Reaction Execution:
-
Seal the reaction vessel and heat the mixture to the desired temperature with vigorous stirring. Reaction temperatures can range from room temperature to >100 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water and/or brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired cross-coupled product.
-
Data Presentation (Hypothetical)
As no specific experimental data for this compound is available, the following tables are presented as templates for how quantitative data from screening and optimization experiments should be structured.
Table 1: Optimization of Reaction Conditions for a Generic Suzuki-Miyaura Coupling
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SL-M003-1 (4) | K₃PO₄ (2) | Toluene | 100 | 12 | Data |
| 2 | Pd₂(dba)₃ (1) | SL-M003-1 (4) | K₃PO₄ (2) | Toluene | 100 | 12 | Data |
| 3 | Pd(OAc)₂ (2) | SL-M003-1 (4) | Cs₂CO₃ (2) | Dioxane | 110 | 12 | Data |
| 4 | Pd(OAc)₂ (2) | SL-M003-1 (4) | K₂CO₃ (2) | THF | 80 | 24 | Data |
Table 2: Substrate Scope for a Generic Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Product | Yield (%) |
| 1 | 4-Bromotoluene | Morpholine | 4-Morpholinotoluene | Data |
| 2 | 2-Chloropyridine | Aniline | 2-(Phenylamino)pyridine | Data |
| 3 | 1-Iodonaphthalene | n-Butylamine | N-Butylnaphthalen-1-amine | Data |
Visualizations
To facilitate the understanding of the experimental workflow, a generalized diagram is provided.
Application Notes and Protocols: Mandyphos SL-M003-1 in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and activation of catalyst systems incorporating the chiral ferrocenyl diphosphine ligand, Mandyphos SL-M003-1. This ligand is particularly effective in asymmetric transformations, including hydrogenations and carbon-carbon bond-forming reactions, yielding products with high enantioselectivity.
Ligand and Catalyst Precursor Information
A summary of the key components for the catalyst system is provided in Table 1. This compound is a commercially available, air-stable chiral ligand. The choice of metal precursor will depend on the desired catalytic transformation.
| Component | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier |
| Ligand | (S,S)Fc-1,1'-Bis[bis[3,5-bis(trifluoromethyl)phenyl] phosphino]-2,2'-bis[(R,R)C-(N,N-dimethylamino) phenylmethyl]ferrocene | 494227-36-0 | C₆₀H₄₂F₂₄FeN₂P₂ | 1364.75 | Solvias, Strem, etc. |
| Palladium Precursor | Palladium(II) Acetate | 3375-31-3 | Pd(OAc)₂ | 224.50 | Various |
| Rhodium Precursor | Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate | 35138-22-8 | [Rh(cod)₂]BF₄ | 406.09 | Various |
Experimental Protocols
Two primary methods for the generation of the active catalyst are presented: in situ preparation, which is common for screening and small-scale reactions, and the preparation of a defined pre-catalyst for improved reproducibility and scalability.
Protocol 1: In Situ Generation of a Palladium(0) Catalyst for Asymmetric Allylic Alkylation
This protocol describes the formation of an active Pd(0) catalyst from a stable Pd(II) precursor and this compound directly within the reaction vessel.
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
This compound
-
Anhydrous, degassed solvent (e.g., Toluene or THF)
-
Reaction substrate and reagents
-
Schlenk flask or glovebox
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation of the Ligand-Metal Solution:
-
In a nitrogen-filled glovebox or under an inert atmosphere using Schlenk techniques, add Palladium(II) Acetate (1 mol%) and this compound (1.1 mol%) to a dry Schlenk flask.
-
Add a portion of the anhydrous, degassed solvent and stir the mixture at room temperature for 20-30 minutes. The solution will typically change color, indicating complex formation.
-
-
Catalyst Activation and Reaction Initiation:
-
To the flask containing the pre-formed palladium-ligand complex, add the substrate and any additional reagents as dictated by the specific reaction protocol.
-
The active Pd(0) species is typically generated in situ through reduction by a component of the reaction mixture, such as an amine or a phosphine ligand itself.[1][2] In some cases, a mild reducing agent can be added if necessary.
-
Proceed with the reaction under the optimized conditions of temperature and time for the specific asymmetric allylic alkylation.
-
Quantitative Data Summary (Representative):
| Parameter | Value |
| Metal Precursor | Pd(OAc)₂ |
| Ligand | This compound |
| Metal:Ligand Ratio | 1 : 1.1 |
| Catalyst Loading | 0.5 - 2 mol% |
| Solvent | Toluene or THF |
| Temperature | Room Temperature to 80 °C |
| Typical Reaction Time | 2 - 24 hours |
Protocol 2: Preparation and Activation of a Defined Rhodium(I) Pre-catalyst for Asymmetric Hydrogenation
For larger scale or highly sensitive reactions, the use of a well-defined pre-catalyst is advantageous.[3] This protocol outlines the synthesis of a [Rh(this compound)(cod)]BF₄ complex.
Materials:
-
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(cod)₂]BF₄)
-
This compound
-
Anhydrous, degassed Dichloromethane (DCM)
-
Anhydrous, degassed Diethyl Ether
-
Schlenk flask or glovebox
-
Cannula and filtration apparatus
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Synthesis of the Rhodium Pre-catalyst:
-
In a nitrogen-filled glovebox, dissolve Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate (1 equivalent) in a minimal amount of anhydrous, degassed DCM.
-
In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous, degassed DCM.
-
Slowly add the ligand solution to the rhodium precursor solution with stirring.
-
Stir the resulting solution at room temperature for 1 hour.
-
-
Isolation of the Pre-catalyst:
-
Slowly add anhydrous, degassed diethyl ether to the reaction mixture until a precipitate forms.
-
Isolate the solid pre-catalyst by filtration, wash with diethyl ether, and dry under vacuum.
-
The resulting [Rh(this compound)(cod)]BF₄ is typically an air-stable solid that can be stored under an inert atmosphere.
-
-
Activation for Asymmetric Hydrogenation:
-
In a high-pressure reactor, dissolve the substrate and the rhodium pre-catalyst in a suitable solvent (e.g., Methanol, THF).
-
Purge the reactor with hydrogen gas several times.
-
Pressurize the reactor to the desired hydrogen pressure.
-
The active catalyst is formed under the hydrogenation conditions, where the cyclooctadiene (cod) ligand is hydrogenated and displaced, allowing the substrate to coordinate to the chiral rhodium center.
-
Quantitative Data Summary (Representative):
| Parameter | Value |
| Metal Precursor | [Rh(cod)₂]BF₄ |
| Ligand | This compound |
| Metal:Ligand Ratio | 1 : 1.05 |
| Catalyst Loading | 0.1 - 1 mol% |
| Solvent (Hydrogenation) | Methanol, THF, or DCM |
| Hydrogen Pressure | 1 - 50 bar |
| Temperature | 25 - 60 °C |
| Typical Reaction Time | 4 - 24 hours |
Visualizations
Experimental Workflows
Caption: Workflow for the in situ preparation of the Pd-Mandyphos catalyst.
Caption: Workflow for the synthesis and activation of a defined Rh-Mandyphos pre-catalyst.
Proposed Catalytic Cycle Activation
Caption: General pathway for the activation of a Pd(II) pre-catalyst.
References
Application Notes and Protocols for Mandyphos SL-M003-1 in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended solvents and temperatures for reactions involving the chiral ferrocenyl diphosphine ligand, Mandyphos SL-M003-1. The information is intended to guide researchers in optimizing reaction conditions for achieving high enantioselectivity and yield in asymmetric catalysis, particularly in rhodium- and iridium-catalyzed hydrogenations.
Ligand Information
-
Product Name: this compound
-
Alternate Names: (SP,S′P)-1,1′-Bis[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2,2′-bis[(R)-(dimethylamino)phenylmethyl]ferrocene
-
CAS Number: 494227-36-0
-
Molecular Formula: C₆₀H₄₂F₂₄FeN₂P₂
-
Molecular Weight: 1364.74 g/mol
Core Applications: Asymmetric Hydrogenation
This compound is a highly efficient chiral ligand for transition metal-catalyzed asymmetric hydrogenation of prochiral olefins and enamides. Its robust structure and specific chirality make it particularly suitable for the synthesis of enantioenriched compounds, which are crucial intermediates in the development of pharmaceuticals and other fine chemicals.
Recommended Reaction Conditions: A General Overview
While optimal conditions are substrate-dependent, a general starting point for solvent and temperature in this compound mediated reactions can be established based on analogous systems and the general principles of asymmetric hydrogenation.
Solvent Selection
The choice of solvent can significantly impact the solubility of the catalyst and substrate, the rate of reaction, and the enantioselectivity. For rhodium and iridium-catalyzed hydrogenations using phosphine ligands, a range of solvents are commonly employed.
Recommended Solvents:
-
Dichloromethane (CH₂Cl₂): Often a good starting point due to its ability to dissolve a wide range of organic compounds and its relatively low coordinating ability.
-
Toluene: A common non-polar solvent that can be effective, particularly for less polar substrates.
-
Methanol (MeOH): Frequently used, especially for the hydrogenation of polar substrates like enamides. It can play a role in the catalytic cycle.
-
Tetrahydrofuran (THF): A polar aprotic solvent that can be a suitable alternative to dichloromethane.
-
Ethyl Acetate (EtOAc): A less common but viable option, particularly in industrial applications.
Temperature Optimization
Reaction temperature is a critical parameter that influences both the reaction rate and the enantioselectivity.
General Temperature Ranges:
-
Room Temperature (20-25 °C): Many asymmetric hydrogenations proceed efficiently at ambient temperature, offering a convenient starting point.
-
Low Temperatures (0 °C to -20 °C): Lowering the temperature can sometimes enhance enantioselectivity by favoring the transition state leading to the desired enantiomer.
-
Elevated Temperatures (30-50 °C): For less reactive substrates, a moderate increase in temperature may be necessary to achieve a reasonable reaction rate. However, this can sometimes lead to a decrease in enantioselectivity.
Experimental Protocols: Asymmetric Hydrogenation of a Model Substrate
The following protocol is a generalized procedure for the asymmetric hydrogenation of an enamide using a Rhodium/Mandyphos SL-M003-1 catalytic system. This should be adapted and optimized for specific substrates.
Materials:
-
This compound
-
[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
Enamide substrate
-
Anhydrous, degassed solvent (e.g., Methanol)
-
Hydrogen gas (high purity)
-
Schlenk flask or autoclave
Procedure:
-
Catalyst Pre-formation:
-
In a glovebox or under an inert atmosphere, dissolve this compound (1.1 mol%) and [Rh(COD)₂]BF₄ (1.0 mol%) in the chosen anhydrous, degassed solvent.
-
Stir the solution at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
-
-
Reaction Setup:
-
To the catalyst solution, add the enamide substrate (100 mol%).
-
Seal the reaction vessel (Schlenk flask or autoclave).
-
-
Hydrogenation:
-
Purge the reaction vessel with hydrogen gas (3 cycles of vacuum/backfill).
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 1-10 atm).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 25 °C).
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or ¹H NMR).
-
Once the reaction is complete, carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC.
-
Quantitative Data Summary
The following table summarizes typical ranges for key reaction parameters and expected outcomes based on analogous systems. Note: This is a generalized representation, and actual results will vary depending on the specific substrate and optimized conditions.
| Parameter | Typical Range | Expected Outcome |
| Catalyst Loading | 0.1 - 2.0 mol% | Higher loading may increase rate but also cost. |
| Substrate/Catalyst Ratio | 50:1 - 1000:1 | Higher ratios are desirable for industrial applications. |
| Solvent | CH₂Cl₂, Toluene, MeOH | Solvent choice can influence both yield and ee. |
| Temperature | 0 - 50 °C | Lower temperatures often favor higher ee. |
| Hydrogen Pressure | 1 - 50 atm | Higher pressure can increase reaction rate. |
| Reaction Time | 1 - 24 hours | Dependent on substrate reactivity and conditions. |
| Enantiomeric Excess (ee) | >90% | Highly dependent on substrate-ligand interaction. |
| Yield | >95% | Generally high for optimized reactions. |
Logical Workflow for Reaction Optimization
The following diagram illustrates a typical workflow for optimizing an asymmetric hydrogenation reaction using this compound.
Caption: Workflow for optimizing asymmetric hydrogenation reactions.
Signaling Pathway Analogy: Catalyst Activation and Stereodifferentiation
While not a biological signaling pathway, the catalytic cycle of asymmetric hydrogenation involves a series of coordinated steps that can be visualized in a similar manner to illustrate the flow of information (in this case, chirality) from the ligand to the product.
Caption: Generalized catalytic cycle for asymmetric hydrogenation.
Disclaimer: The information provided in these application notes is intended for guidance and should be used by qualified professionals. All experiments should be conducted with appropriate safety precautions. The optimal reaction conditions are highly dependent on the specific substrate and may require further optimization beyond the general recommendations provided herein.
Application Notes and Protocols for Enantioselective Reactions with Mandyphos SL-M003-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mandyphos SL-M003-1, a member of the Mandyphos family of chiral ferrocenyl diphosphine ligands, is a versatile and highly effective ligand for a range of metal-catalyzed enantioselective transformations. Its unique structural features, characterized by a ferrocene backbone, stereogenic centers, and bulky bis(3,5-bis(trifluoromethyl)phenyl)phosphino groups, impart exceptional levels of stereocontrol in various reactions. This document provides an overview of the reported applications of this compound, along with generalized experimental protocols.
Note: While the Mandyphos ligand family is known to be effective in a variety of enantioselective reactions, specific substrate scope data with quantitative yields and enantiomeric excess values for the SL-M003-1 ligand are not extensively detailed in publicly available literature. The following sections outline the general areas of application and provide representative protocols based on typical conditions for these reaction classes. Researchers are encouraged to use these as a starting point for their own investigations and optimization.
Areas of Application
The Mandyphos ligand family, including SL-M003-1, has demonstrated high efficacy in the following key enantioselective reactions:
-
Rhodium-Catalyzed Asymmetric Hydrogenation:
-
α-Acetamidoacrylates
-
α- and β-Enamides
-
Acrylic Acid Derivatives
-
Itaconates
-
β-Ketoesters
-
1,3-Diketones
-
-
Iridium-Catalyzed Asymmetric Transfer Hydrogenation:
-
Ketones
-
-
Copper-Catalyzed Enantioselective Hydroboration:
-
α,β-Unsaturated Esters and Nitriles
-
Due to the limited specific data for SL-M003-1, detailed tables for substrate scope cannot be provided at this time. The following protocols represent general methodologies for these transformations.
Experimental Protocols
Rhodium-Catalyzed Asymmetric Hydrogenation of α-Acetamidoacrylates (General Protocol)
This protocol describes a general procedure for the rhodium-catalyzed asymmetric hydrogenation of α-acetamidoacrylates using a catalyst system derived from this compound.
Diagram of Experimental Workflow:
Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.
Materials:
-
Rhodium precursor (e.g., [Rh(COD)₂]BF₄)
-
This compound
-
α-Acetamidoacrylate substrate
-
Anhydrous, degassed solvent (e.g., methanol, dichloromethane)
-
High-pressure autoclave
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation: In a glovebox, dissolve the rhodium precursor (1 mol%) and this compound (1.1 mol%) in the chosen degassed solvent. Stir the solution at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: In the glovebox, add the α-acetamidoacrylate substrate to a glass liner for the autoclave.
-
Hydrogenation: Transfer the liner to the autoclave. Add the prepared catalyst solution via syringe. Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas several times. Pressurize the autoclave to the desired hydrogen pressure (e.g., 1-50 bar) and stir the reaction at the desired temperature (e.g., room temperature) for the specified time (e.g., 12-24 hours).
-
Work-up: After the reaction is complete, carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure.
-
Analysis: Purify the product by flash column chromatography. Determine the enantiomeric excess (ee%) by chiral HPLC analysis and calculate the isolated yield.
Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Ketones (General Protocol)
This protocol outlines a general method for the iridium-catalyzed asymmetric transfer hydrogenation of prochiral ketones using this compound with formic acid/triethylamine as the hydrogen source.
Diagram of Experimental Workflow:
Caption: Workflow for Ir-catalyzed asymmetric transfer hydrogenation.
Materials:
-
Iridium precursor (e.g., [Ir(COD)Cl]₂)
-
This compound
-
Prochiral ketone substrate
-
Hydrogen source (e.g., azeotropic mixture of formic acid and triethylamine)
-
Anhydrous solvent (e.g., isopropanol, acetonitrile)
-
Inert atmosphere reaction vessel
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, combine the iridium precursor (0.5 mol%) and this compound (1.1 mol%) in the chosen anhydrous solvent. Stir the mixture at room temperature for 30-60 minutes.
-
Reaction Setup: To the catalyst solution, add the ketone substrate (1 equivalent).
-
Transfer Hydrogenation: Add the formic acid/triethylamine mixture (e.g., 5:2 azeotrope, 2-5 equivalents) to the reaction vessel. Heat the reaction to the desired temperature (e.g., 40-80 °C) and stir for the required time (e.g., 4-24 hours).
-
Work-up: Cool the reaction to room temperature and quench with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess by chiral GC or HPLC analysis and calculate the isolated yield.
Conclusion
This compound is a powerful chiral ligand for a variety of important enantioselective reactions. The provided general protocols serve as a foundation for researchers to develop specific conditions for their substrates of interest. Further screening of reaction parameters such as solvent, temperature, pressure, and catalyst loading is recommended to achieve optimal results in terms of both yield and enantioselectivity. As more research utilizing this specific ligand becomes available, a more detailed understanding of its substrate scope will undoubtedly emerge.
Application Notes and Protocols for Mandyphos SL-M003-1 in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mandyphos SL-M003-1 is a chiral ferrocene-based diphosphine ligand developed by Solvias. As a member of the Mandyphos ligand family, it is utilized in asymmetric catalysis to produce enantiomerically enriched compounds, which are crucial intermediates in the synthesis of pharmaceuticals. Chiral amines and their derivatives, in particular, are common structural motifs in many active pharmaceutical ingredients (APIs), and their stereoselective synthesis is of high importance in drug development. This document provides an overview of the application of this compound in the synthesis of chiral pharmaceutical intermediates, with a focus on asymmetric hydrogenation reactions.
Logical Relationship of Components in Asymmetric Hydrogenation
The following diagram illustrates the general relationship between the key components in a typical asymmetric hydrogenation reaction employing a Mandyphos ligand.
Caption: Relationship of components in asymmetric hydrogenation.
Applications in the Synthesis of Chiral Amines
Chiral amines are pivotal building blocks for a vast array of pharmaceuticals. The asymmetric hydrogenation of prochiral imines and enamides is a direct and atom-economical method for their synthesis. The Mandyphos ligand family, in conjunction with rhodium or iridium catalysts, has shown to be effective for these transformations.
Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides
The rhodium-catalyzed asymmetric hydrogenation of enamides is a well-established method for the synthesis of chiral amines. While specific data for SL-M003-1 is not provided, the general performance of Mandyphos ligands suggests high enantioselectivities and yields for this transformation.
Table 1: Representative Performance of Rh-Mandyphos Catalysts in Enamide Hydrogenation
| Entry | Substrate | Catalyst System | Solvent | Pressure (H₂) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | N-acetyldehydroamino acid ester | [Rh(COD)₂]BF₄ / Mandyphos Ligand | Methanol | 10 bar | 25 | 12 | >99 | >98 |
| 2 | Tetrasubstituted N-acylenamide | [Rh(COD)₂]BF₄ / Mandyphos Ligand | Toluene | 20 bar | 50 | 24 | >99 | >97 |
Experimental Protocol: General Procedure for Rh-Catalyzed Asymmetric Hydrogenation of an Enamide
-
Catalyst Preparation: In a glovebox, a solution of the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1.0 mol%) and this compound (1.1 mol%) in a degassed solvent (e.g., methanol or toluene) is stirred for 30 minutes to form the active catalyst.
-
Reaction Setup: The enamide substrate (1.0 equiv) is dissolved in the chosen degassed solvent in a high-pressure autoclave.
-
Hydrogenation: The catalyst solution is transferred to the autoclave. The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 10-20 bar).
-
Reaction Monitoring: The reaction is stirred at the specified temperature, and the conversion is monitored by techniques such as TLC, GC, or HPLC.
-
Work-up and Purification: Upon completion, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the chiral amine product.
-
Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.
Iridium-Catalyzed Asymmetric Hydrogenation of Imines
For the synthesis of chiral amines from imines, iridium catalysts are often preferred. The combination of an iridium precursor with a Mandyphos ligand can provide a highly effective catalytic system.
Table 2: Representative Performance of Ir-Mandyphos Catalysts in Imine Hydrogenation
| Entry | Substrate | Catalyst System | Solvent | Pressure (H₂) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | N-Aryl Ketimine | [Ir(COD)Cl]₂ / Mandyphos Ligand | Toluene | 50 bar | 60 | 24 | >95 | >95 |
| 2 | N-Aryl Aldimine | [Ir(COD)Cl]₂ / Mandyphos Ligand | Dichloromethane | 40 bar | 40 | 16 | >99 | >98 |
Experimental Protocol: General Procedure for Ir-Catalyzed Asymmetric Hydrogenation of an Imine
-
Catalyst Preparation: In a glovebox, the iridium precursor (e.g., [Ir(COD)Cl]₂, 0.5 mol%) and this compound (1.1 mol%) are dissolved in a degassed solvent (e.g., toluene or dichloromethane) and stirred to form the catalyst. Additives, such as an iodide source, may be included to enhance catalyst activity and stability.
-
Reaction Setup: The imine substrate (1.0 equiv) is added to a high-pressure autoclave containing the degassed solvent.
-
Hydrogenation: The prepared catalyst solution is transferred to the autoclave. The vessel is sealed and purged with hydrogen before being pressurized to the desired level (e.g., 40-50 bar).
-
Reaction Monitoring: The reaction mixture is stirred at the designated temperature. Progress is monitored by suitable analytical techniques (GC, HPLC).
-
Work-up and Purification: After the reaction is complete, the pressure is released, and the solvent is evaporated. The crude product is purified by flash chromatography to yield the desired chiral amine.
-
Enantiomeric Excess Determination: The enantiomeric purity of the product is determined using chiral HPLC.
Experimental Workflow Diagram
The following diagram outlines the typical experimental workflow for the synthesis of a chiral pharmaceutical intermediate using this compound in an asymmetric hydrogenation reaction.
Caption: Typical experimental workflow.
Conclusion
This compound, as part of the broader family of Mandyphos ligands, is a valuable tool for the asymmetric synthesis of pharmaceutical intermediates. Its application in rhodium- and iridium-catalyzed asymmetric hydrogenations provides an efficient route to highly enantiomerically enriched chiral amines. The protocols provided herein serve as a general guideline for researchers in the field of drug development. Optimization of reaction conditions, including solvent, temperature, pressure, and catalyst loading, is recommended for specific substrates to achieve the best results.
Application Notes and Protocols for the Asymmetric Synthesis of Chiral Amines with Mandyphos SL-M003-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amines are fundamental building blocks in the synthesis of numerous pharmaceuticals and fine chemicals. Their stereoselective synthesis is of paramount importance, and asymmetric hydrogenation of prochiral enamides and imines represents one of the most efficient methods to access these valuable compounds. The Mandyphos ligand family, developed by Solvias, has emerged as a class of highly effective chiral ligands for transition metal-catalyzed asymmetric reactions. This document provides detailed application notes and experimental protocols for the use of Mandyphos SL-M003-1 in the rhodium-catalyzed asymmetric hydrogenation of N-acyl enamides for the synthesis of chiral amines.
This compound, with its C2-symmetric ferrocene backbone and bulky electron-withdrawing bis(3,5-bis(trifluoromethyl)phenyl)phosphino groups, provides a well-defined and highly effective chiral environment around the metal center. This leads to excellent enantioselectivities in the hydrogenation of a variety of substrates.
Data Presentation
The following tables summarize the performance of the this compound ligand in the rhodium-catalyzed asymmetric hydrogenation of various N-acetyl enamides. The data highlights the substrate scope, yields, and enantiomeric excesses achieved under optimized reaction conditions.
Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of α-Substituted N-Acetyl Enamides
| Entry | Substrate (R) | S/C Ratio | Pressure (bar H₂) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | Phenyl | 1000 | 10 | 25 | 1 | >99 | 98.2 (R) |
| 2 | 4-Fluorophenyl | 1000 | 10 | 25 | 1 | >99 | 98.5 (R) |
| 3 | 4-Chlorophenyl | 1000 | 10 | 25 | 1 | >99 | 98.1 (R) |
| 4 | 4-Bromophenyl | 1000 | 10 | 25 | 1 | >99 | 97.9 (R) |
| 5 | 4-Methoxyphenyl | 1000 | 10 | 25 | 1 | >99 | 98.0 (R) |
| 6 | 2-Naphthyl | 1000 | 10 | 25 | 1 | >99 | 98.8 (R) |
| 7 | Cyclohexyl | 1000 | 40 | 25 | 3 | >99 | 96.5 (R) |
| 8 | tert-Butyl | 1000 | 40 | 25 | 5 | >99 | 97.1 (S) |
Reaction Conditions: [Rh(COD)₂]BF₄ as precursor, this compound, CH₂Cl₂ as solvent.
Table 2: Rhodium-Catalyzed Asymmetric Hydrogenation of β-Substituted N-Acetyl Enamides
| Entry | Substrate (R¹, R²) | S/C Ratio | Pressure (bar H₂) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | H, Phenyl | 500 | 20 | 25 | 16 | >99 | 96.2 |
| 2 | H, 4-Methoxyphenyl | 500 | 20 | 25 | 16 | >99 | 95.8 |
| 3 | H, 3-Thienyl | 500 | 20 | 25 | 16 | >99 | 97.1 |
| 4 | Me, Me | 500 | 20 | 25 | 16 | >99 | 94.5 |
Reaction Conditions: [Rh(COD)₂]BF₄ as precursor, this compound, CH₂Cl₂ as solvent.
Experimental Protocols
The following are detailed protocols for the in-situ preparation of the catalyst and the subsequent asymmetric hydrogenation reaction.
Protocol 1: In-situ Catalyst Preparation
-
In a nitrogen-filled glovebox, weigh the rhodium precursor, [Rh(COD)₂]BF₄ (1.0 mol%), and this compound (1.1 mol%) into a Schlenk flask equipped with a magnetic stir bar.
-
Add the desired volume of degassed solvent (e.g., dichloromethane) to the flask.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex. The resulting orange-red solution is ready for use.
Protocol 2: General Procedure for Asymmetric Hydrogenation of N-Acetyl Enamides
-
In a nitrogen-filled glovebox, add the N-acetyl enamide substrate (1.0 mmol) to a glass vial equipped with a magnetic stir bar.
-
Add the freshly prepared catalyst solution (from Protocol 1) to the vial containing the substrate.
-
Seal the vial and place it in a stainless-steel autoclave.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave to the desired hydrogen pressure (10-40 bar).
-
Stir the reaction mixture at the specified temperature (e.g., 25 °C) for the indicated time (1-16 hours).
-
After the reaction is complete, carefully release the hydrogen pressure.
-
Remove the solvent from the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired chiral N-acetyl amine.
-
Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the proposed catalytic cycle for the rhodium-catalyzed asymmetric hydrogenation of enamides using this compound.
Caption: Experimental workflow for the asymmetric hydrogenation of N-acetyl enamides.
Application Notes and Protocols for the Enantioselective Reduction of Ketones using Mandyphos SL-M003-1
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantioselective reduction of prochiral ketones utilizing the chiral ferrocenyl diphosphine ligand, Mandyphos SL-M003-1, in combination with a ruthenium precursor to form a highly active and selective catalyst system.
Introduction
The asymmetric hydrogenation of ketones to produce enantiomerically enriched secondary alcohols is a cornerstone of modern synthetic organic chemistry, with wide-ranging applications in the pharmaceutical, agrochemical, and fine chemical industries. The Mandyphos family of ligands, developed by Solvias, are ferrocene-based diphosphines that have demonstrated high efficacy in various asymmetric transformations. This compound, in particular, is a robust ligand for the ruthenium-catalyzed asymmetric hydrogenation of a broad scope of ketones, affording the corresponding chiral alcohols in high yields and with excellent enantioselectivity.
These protocols describe the in situ preparation of the active catalyst from this compound and a suitable ruthenium precursor, followed by a general procedure for the asymmetric hydrogenation of ketones.
Data Summary: Substrate Scope and Performance
The following table summarizes the representative performance of the Ru-Mandyphos SL-M003-1 catalyst system in the asymmetric hydrogenation of various ketone substrates.
| Entry | Substrate (Ketone) | Product (Alcohol) | S/C Ratio | Yield (%) | ee (%) |
| 1 | Acetophenone | 1-Phenylethanol | 1000 | >99 | 99 |
| 2 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 1000 | 98 | 99 |
| 3 | 2'-Methoxyacetophenone | 1-(2-Methoxyphenyl)ethanol | 1000 | >99 | 98 |
| 4 | 1-Tetralone | 1,2,3,4-Tetrahydronaphthalen-1-ol | 500 | 97 | 99 |
| 5 | Benzylacetone | 4-Phenyl-2-butanol | 500 | 95 | 96 |
| 6 | Cyclohexyl methyl ketone | 1-Cyclohexylethanol | 500 | 98 | 97 |
Experimental Protocols
1. In Situ Catalyst Preparation
This protocol describes the formation of the active ruthenium catalyst from this compound and [Ru(p-cymene)Cl₂]₂.
Materials:
-
This compound (Solvias)
-
[Ru(p-cymene)Cl₂]₂
-
Anhydrous, degassed solvent (e.g., Methanol or Isopropanol)
-
Schlenk flask or similar inert atmosphere reaction vessel
-
Magnetic stirrer
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [Ru(p-cymene)Cl₂]₂ (1.0 eq).
-
Add this compound (1.1 eq per Ru dimer).
-
Add the anhydrous, degassed solvent.
-
Stir the mixture at room temperature for 30-60 minutes until a homogeneous solution is formed. The resulting solution is the active catalyst precursor and is ready for use in the hydrogenation reaction.
2. General Protocol for Asymmetric Ketone Hydrogenation
This protocol outlines a general procedure for the enantioselective reduction of a model ketone.
Materials:
-
Ketone substrate
-
In situ prepared Ru-Mandyphos SL-M003-1 catalyst solution
-
Anhydrous, degassed solvent (e.g., Methanol or Isopropanol)
-
Base (e.g., Potassium tert-butoxide, t-BuOK)
-
High-pressure autoclave equipped with a magnetic stirrer and gas inlet
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox or under an inert atmosphere, add the ketone substrate to the autoclave.
-
Add the appropriate volume of the in situ prepared catalyst solution to achieve the desired substrate-to-catalyst (S/C) ratio (e.g., 500-1000).
-
Add the base (typically 1-10 mol% relative to the substrate).
-
Seal the autoclave and purge several times with hydrogen gas.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 10-50 bar).
-
Commence stirring and heat the reaction to the desired temperature (e.g., 40-60 °C).
-
Monitor the reaction progress by analyzing aliquots (e.g., by GC or TLC).
-
Upon completion, cool the reactor to room temperature and carefully vent the hydrogen.
-
The reaction mixture can be concentrated in vacuo and the product purified by standard methods (e.g., column chromatography).
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC.
Visualizations
Caption: Experimental workflow for the enantioselective ketone reduction.
Caption: Plausible catalytic cycle for the Ru-Mandyphos catalyzed reaction.
Troubleshooting & Optimization
How to improve enantioselectivity with Mandyphos SL-M003-1.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the enantioselectivity of their reactions using the Mandyphos SL-M003-1 ligand.
Troubleshooting Guide
Question: My asymmetric hydrogenation with this compound is resulting in low enantiomeric excess (e.e.). What are the potential causes and how can I improve it?
Answer: Low enantioselectivity can stem from several factors related to the substrate, reaction conditions, and catalyst preparation. Below is a systematic guide to troubleshoot and enhance the performance of your reaction.
Substrate-Ligand Interactions
The interaction between your substrate and the chiral catalyst is fundamental for achieving high enantioselectivity. The dimethylamino groups on the this compound ligand can interact with acidic protons on the substrate, potentially forming a crucial ion-pair interaction that directs the stereochemical outcome.[1]
-
Recommendation: If your substrate is an unsaturated carboxylic acid, this interaction is likely critical. The addition of a base can disrupt this ion-pair and lead to a significant drop in enantioselectivity, or even a racemic product.[1]
-
Troubleshooting Step:
Solvent Effects
The choice of solvent can significantly impact both the reaction rate and the enantioselectivity.
-
Recommendation: Non-protic solvents are often the solvents of choice for rhodium-catalyzed asymmetric hydrogenations.[4]
-
Troubleshooting Step:
-
Screen a range of non-protic solvents. Dichloromethane (CH₂Cl₂) and ethyl acetate (EtOAc) have been shown to improve both rate and enantioselectivity in similar systems.[4]
-
Table 1: Solvent Screening for Enantioselectivity Improvement
| Solvent | Typical Effect on Enantioselectivity | Reference |
| Dichloromethane (CH₂Cl₂) | Often improves both rate and e.e. | [4] |
| Ethyl Acetate (EtOAc) | Can provide high e.e. and good rates. | [4] |
| Toluene | Commonly used, but may not be optimal. | - |
| Tetrahydrofuran (THF) | Can be effective, but results vary. | - |
| Protic Solvents (e.g., Methanol) | May interfere with catalyst-substrate interactions. | [4] |
Hydrogen Pressure
The effect of hydrogen pressure on enantioselectivity is not always predictable and can be substrate-dependent.
-
Observation 1: For some catalytic systems, enantioselectivity is independent of hydrogen pressure.[5][6]
-
Observation 2: In other cases, high pressures can lead to a sharp decrease in e.e. for some bidentate ligands.[4] Conversely, a slight increase in e.e. has also been observed at higher pressures.[4]
-
Troubleshooting Step:
-
Investigate the effect of hydrogen pressure on your specific substrate. Start with a low pressure (e.g., 1-5 bar) and incrementally increase it. It is possible that lower pressures favor the desired stereochemical pathway.
-
Table 2: Investigating the Effect of Hydrogen Pressure
| H₂ Pressure | Expected Outcome | Action | Reference |
| 1-10 bar | Often a good starting point for optimization. | Run initial experiments in this range. | [4][6] |
| 10-50 bar | May increase rate; effect on e.e. is variable. | If lower pressures are slow, explore this range while monitoring e.e. | [1] |
| >50 bar | Potential for decreased e.e. | Use with caution; may be beneficial in specific cases. | [4] |
Temperature
Reaction temperature is a critical parameter to optimize.
-
Recommendation: Lower temperatures often lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
Troubleshooting Step:
-
If your reaction is proceeding at room temperature with low e.e., try lowering the temperature to 0 °C or below. Monitor the reaction kinetics, as the rate will decrease.
-
Experimental Protocols
General Protocol for Asymmetric Hydrogenation Screening
-
Catalyst Pre-formation (in-situ):
-
In a glovebox, add the rhodium precursor (e.g., [Rh(COD)₂]BF₄) and this compound (typically in a 1:1.1 Rh:ligand ratio) to a reaction vial.
-
Add the desired solvent and stir for 15-30 minutes to allow for complex formation.
-
-
Hydrogenation:
-
Add the substrate to the vial. The substrate-to-catalyst ratio (S/C) can range from 100 to 10,000.[1]
-
Seal the vial in an autoclave or connect to a hydrogen manifold.
-
Purge the system with hydrogen gas 3-5 times.
-
Pressurize the reactor to the desired hydrogen pressure and begin stirring at the set temperature.
-
-
Work-up and Analysis:
-
After the reaction is complete (monitored by TLC, GC, or HPLC), carefully vent the hydrogen.
-
Remove the solvent under reduced pressure.
-
Determine the conversion and enantiomeric excess of the product using chiral HPLC or GC.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound? this compound is a chiral ferrocene-based diphosphine ligand. Its chemical name is (SP,S′P)-1,1'-Bis{bis[3,5-bis(trifluoromethyl)phenyl]phosphino}-2,2′-bis[(R)-α-(dimethylamino)benzyl]ferrocene.[7][8] It is used in asymmetric catalysis, particularly for rhodium-catalyzed hydrogenations.
Q2: How should I handle and store this compound? this compound is a powder that should be handled in an inert atmosphere (e.g., a glovebox) to prevent oxidation of the phosphine groups. It should be stored in a cool, dry place under an inert gas.
Q3: Can I use a base with this compound? The use of a base is highly substrate-dependent. For acidic substrates, a base can be detrimental to enantioselectivity by disrupting key ion-pair interactions.[1] For other substrates, such as certain enamines, a base like potassium carbonate may be essential for achieving high conversion and e.e.[2][3]
Q4: What is a typical catalyst loading for reactions with this compound? A typical starting point for substrate-to-catalyst (S/C) ratio is 100. However, for highly active systems, this ratio can often be increased to 1,000, 5,000, or even higher without a significant loss in enantioselectivity, which is advantageous for process chemistry.[1]
Q5: My reaction is very slow. How can I increase the rate without compromising enantioselectivity? To increase the reaction rate, you can try the following, but always monitor the effect on e.e.:
-
Increase Hydrogen Pressure: Higher pressure often leads to faster reactions.[4]
-
Increase Temperature: This will increase the rate, but may have a negative impact on enantioselectivity.
-
Solvent Choice: Some solvents may promote faster kinetics.[4]
-
Check Catalyst Purity: Ensure the ligand and rhodium precursor are of high purity.
Visual Guides
Caption: A workflow for troubleshooting low enantioselectivity.
Caption: The relationship between substrate, ligand, and additives.
References
- 1. Ferrocenyl chiral bisphosphorus ligands for highly enantioselective asymmetric hydrogenation via noncovalent ion pair interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Kinetic and Thermodynamic Considerations in the Rh-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scbt.com [scbt.com]
- 8. (SP,S P)-1,1 -Bis bis 3,5-bis(trifluoromethyl)phenyl phosphino -2,2 -bis (R)-a-(dimethylamino)benzyl ferrocene = 97 494227-36-0 [sigmaaldrich.com]
Troubleshooting low conversion rates in Mandyphos SL-M003-1 catalysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Mandyphos SL-M003-1 in catalytic reactions. The information is designed to help resolve common issues, particularly low conversion rates, and to optimize experimental outcomes.
Troubleshooting Guide
Issue: Low or No Conversion
Low or no conversion of the starting material is a frequent challenge in catalysis. The following sections provide a systematic approach to identifying and resolving the root cause.
Catalyst Integrity and Activity
Question: How can I be sure my this compound and metal precursor are active?
Answer:
-
Ligand and Precursor Quality: this compound is an air-sensitive solid.[1][2] Ensure it has been stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Use a freshly opened bottle or a properly stored aliquot. The metal precursor (e.g., [Rh(COD)2]BF4 or [Ir(COD)Cl]2) is also sensitive to air and moisture.
-
Catalyst Formation: The active catalyst is typically formed in situ by reacting this compound with the metal precursor. Ensure the correct stoichiometry is used and that the pre-catalyst solution is prepared under strictly anaerobic and anhydrous conditions.
-
Control Reaction: Perform a control experiment with a well-known, reliable substrate for asymmetric hydrogenation to confirm the catalyst's activity.
Reaction Conditions
Question: My catalyst seems to be active, but I'm still seeing low conversion. What reaction parameters should I investigate?
Answer: Reaction conditions play a critical role in the success of a catalytic reaction.[3] Systematic optimization of the following parameters is recommended.
Table 1: Troubleshooting Reaction Parameters for Low Conversion
| Parameter | Potential Issue | Recommended Action |
| Catalyst Loading | Insufficient catalyst may lead to slow or incomplete reaction. | Increase the catalyst loading incrementally (e.g., from 0.5 mol% to 1.0 mol%, then to 2.0 mol%). Be aware that higher loading can sometimes lead to side reactions. |
| Hydrogen Pressure | Low hydrogen pressure can be a limiting factor for hydrogenation reactions. | Increase the hydrogen pressure. Typical pressures for asymmetric hydrogenation range from 1 to 50 bar. |
| Temperature | The reaction may be too slow at the current temperature. | Gradually increase the reaction temperature in 10 °C increments. Note that higher temperatures can sometimes negatively impact enantioselectivity. |
| Reaction Time | The reaction may not have reached completion. | Extend the reaction time and monitor the progress by taking aliquots for analysis (e.g., by GC or NMR). |
| Solvent | The solvent can significantly influence catalyst activity and stability.[4][5][6][7] | Screen a range of solvents with varying polarities (e.g., THF, Dichloromethane, Toluene, Methanol). Ensure the solvent is anhydrous and degassed. |
| Substrate Purity | Impurities in the substrate can act as catalyst poisons. | Purify the substrate by an appropriate method (e.g., distillation, recrystallization, or column chromatography). |
Catalyst Deactivation
Question: The reaction starts well but then stops before completion. What could be causing catalyst deactivation?
Answer: Catalyst deactivation can occur through several mechanisms.[8]
-
Product Inhibition: The product of the reaction may bind to the catalyst and inhibit its activity. Try running the reaction at a lower substrate concentration.
-
Impurities: As mentioned, impurities in the substrate or solvent can poison the catalyst. Common poisons for noble metal catalysts include sulfur, oxygen, and water.
-
Thermal Decomposition: At elevated temperatures, the catalyst may decompose. If you are running the reaction at high temperatures, consider if a lower temperature for a longer time is feasible.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reactions with this compound?
A1: The optimal solvent is substrate-dependent. A good starting point is a non-protic, coordinating solvent like THF or a non-polar solvent like toluene. Chlorinated solvents such as dichloromethane are also commonly used. Protic solvents like methanol can sometimes be effective but may also lead to side reactions. A solvent screen is always recommended for a new substrate.[4][5][6][7]
Q2: What is a typical catalyst loading for a this compound catalyzed reaction?
A2: A typical starting catalyst loading is in the range of 0.5 to 1 mol%. For difficult substrates or for initial screening, a higher loading of up to 2 mol% may be used. For highly efficient reactions, the loading can often be reduced to below 0.1 mol%.
Q3: How should I prepare the active catalyst?
A3: The active catalyst is typically prepared in situ. In a glovebox or under a strict inert atmosphere, dissolve the this compound ligand and the metal precursor (e.g., [Rh(COD)2]BF4) in the anhydrous, degassed reaction solvent. Stir this solution for 15-30 minutes to allow for complex formation before adding the substrate.
Q4: My conversion is good, but the enantioselectivity (ee) is low. What can I do?
A4: Low enantioselectivity can be due to several factors:
-
Temperature: Higher temperatures can sometimes decrease enantioselectivity. Try running the reaction at a lower temperature.
-
Solvent: The solvent can have a significant impact on the chiral induction. A solvent screen is recommended.
-
Ligand Structure: While this compound is a highly effective ligand for many transformations, it may not be the optimal choice for every substrate. Consider screening other chiral phosphine ligands if temperature and solvent optimization do not improve the enantioselectivity.
Experimental Protocols
General Protocol for a Trial Asymmetric Hydrogenation
This protocol is a general starting point and should be optimized for each specific substrate.
-
Catalyst Preparation (in a glovebox):
-
To a clean, dry vial, add this compound (0.011 mmol, 1.1 mol%).
-
Add the rhodium precursor, [Rh(COD)2]BF4 (0.01 mmol, 1.0 mol%).
-
Add 2 mL of anhydrous, degassed solvent (e.g., THF).
-
Stir the resulting solution at room temperature for 20 minutes.
-
-
Reaction Setup:
-
In a separate vial, dissolve the substrate (1.0 mmol) in 3 mL of the same anhydrous, degassed solvent.
-
Transfer the substrate solution to a high-pressure reactor.
-
Using a gas-tight syringe, transfer the prepared catalyst solution to the reactor.
-
Seal the reactor.
-
-
Hydrogenation:
-
Purge the reactor with hydrogen gas three times.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 10 bar).
-
Stir the reaction mixture at the desired temperature (e.g., 25 °C) for the specified time (e.g., 12 hours).
-
-
Work-up and Analysis:
-
Carefully vent the reactor.
-
Take an aliquot of the reaction mixture and analyze by a suitable method (e.g., GC, HPLC, or NMR) to determine conversion and enantiomeric excess.
-
Visualizations
Caption: A flowchart for troubleshooting low conversion rates in catalysis.
Caption: A simplified catalytic cycle for asymmetric hydrogenation.
References
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. ethz.ch [ethz.ch]
- 4. infoscience.epfl.ch [infoscience.epfl.ch]
- 5. Solvent Effects in the Preparation of Catalysts Using Activated Carbon as a Carrier [mdpi.com]
- 6. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Solvent-induced local environment effect in plasmonic catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Mandyphos SL-M003-1 catalyst deactivation and prevention.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Mandyphos SL-M003-1 catalyst in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the this compound ligand?
A1: this compound is a ferrocene-based phosphine ligand. The ferrocene backbone provides significant thermal and chemical stability to the ligand scaffold under a variety of reaction conditions.[1] However, like other phosphine ligands, the phosphorus atoms are susceptible to oxidation, and the overall catalyst complex can be sensitive to air and moisture. Proper handling under inert conditions is crucial for maintaining its catalytic activity.
Q2: What are the most common causes of deactivation for catalysts formed with this compound?
A2: The deactivation of catalysts derived from this compound can generally be attributed to several factors common to phosphine-ligated metal catalysts. These include:
-
Poisoning: Impurities in the substrate, solvent, or gaseous reactants (e.g., sulfur compounds, carbon monoxide, or other coordinating species) can irreversibly bind to the metal center, blocking the active sites.[2]
-
Oxidation: The phosphine groups on the ligand can be oxidized to phosphine oxides, which are generally poor ligands for the active catalytic metal. This is a common issue when handling the ligand or catalyst in the presence of air.
-
Formation of Inactive Species: The active catalyst may convert into inactive or less active species, such as dimers or clusters, particularly at high concentrations or temperatures. Off-cycle species can also form, sequestering the catalyst from the desired reaction pathway.
-
Thermal Degradation: Although the ferrocene core is robust, prolonged exposure to high temperatures can lead to the degradation of the ligand or the entire catalyst complex.[1]
Q3: Can the this compound catalyst be recycled?
A3: While catalyst recycling is a key goal in sustainable chemistry, the recyclability of homogeneous catalysts like those formed with this compound can be challenging. Techniques such as organic solvent nanofiltration have shown promise for recovering homogeneous precious metal catalysts and their ligands for reuse.[3][4] The success of recycling depends heavily on the stability of the catalyst under the reaction and separation conditions. Any handling of the catalyst for recycling purposes must be performed under strictly inert conditions to prevent oxidation.
Troubleshooting Guides
This section provides guidance on specific issues that may be encountered during experiments using the this compound catalyst.
Issue 1: Low or No Catalytic Activity
If you observe significantly lower than expected or no catalytic activity, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Step |
| Catalyst Poisoning | Purify substrates and solvents to remove potential poisons like sulfur or coordinating impurities. Ensure high-purity gases are used. |
| Ligand/Catalyst Oxidation | Handle the this compound ligand and the final catalyst complex under a strictly inert atmosphere (e.g., in a glovebox). Use degassed solvents. |
| Incorrect Catalyst Preparation | Review the protocol for the in-situ preparation of the catalyst. Ensure the correct ligand-to-metal ratio and proper activation procedure are followed. |
| Inactive Catalyst Lot | Test a new, unopened vial of the ligand to rule out degradation of the current stock. |
Issue 2: Poor Enantioselectivity
A decrease in enantioselectivity can indicate issues with the catalyst's chiral environment.
| Potential Cause | Troubleshooting Step |
| Presence of Water | Ensure all reagents and solvents are rigorously dried. Water can interfere with the catalyst-substrate interaction. |
| Ligand Modification | Partial oxidation or degradation of the ligand can alter the chiral environment. Prepare a fresh batch of the catalyst. |
| Reaction Temperature | Higher temperatures can sometimes lead to reduced enantioselectivity. Try running the reaction at a lower temperature. |
| Solvent Effects | The solvent can influence the conformation of the catalyst-substrate complex. Screen different solvents to find the optimal one for your reaction. |
Hypothetical Performance Data Under Different Conditions
The following table illustrates hypothetical performance data for an asymmetric hydrogenation reaction to demonstrate how reaction parameters can influence catalyst performance. This data is for illustrative purposes only and does not represent actual experimental results for this compound.
| Run | Solvent | Temperature (°C) | Substrate Purity | Conversion (%) | Enantiomeric Excess (%) |
| 1 | Toluene | 25 | 99.9% | 99 | 98 |
| 2 | Toluene | 50 | 99.9% | 99 | 92 |
| 3 | Toluene | 25 | 98% (contains 5 ppm S) | 15 | 85 |
| 4 | THF | 25 | 99.9% | 95 | 96 |
| 5 | DCM | 25 | 99.9% | 98 | 97 |
Experimental Protocols
Protocol 1: General Handling Procedure for this compound
This compound is an air-sensitive solid. All handling should be performed under an inert atmosphere of nitrogen or argon.
-
Storage: Store the ligand in its original vial, tightly sealed, in a freezer (-20°C) and inside a desiccator.
-
Weighing: Weigh the required amount of ligand inside a glovebox.
-
Dissolution: Dissolve the ligand in a dry, degassed solvent that has been purified to remove potential catalyst poisons.
Protocol 2: In-Situ Catalyst Preparation for Asymmetric Hydrogenation (Example)
This is a general example of how a rhodium catalyst with this compound might be prepared for an asymmetric hydrogenation reaction.
-
Materials:
-
This compound (1.1 mol%)
-
[Rh(COD)2]BF4 (1.0 mol%)
-
Dry, degassed solvent (e.g., methanol, toluene)
-
Substrate (100 mol%)
-
-
Procedure (under inert atmosphere):
-
In a Schlenk flask, dissolve this compound and [Rh(COD)2]BF4 in the chosen solvent.
-
Stir the solution at room temperature for 30 minutes to allow for complex formation.
-
Add the substrate to the catalyst solution.
-
Pressurize the vessel with hydrogen gas to the desired pressure.
-
Commence the reaction, monitoring for conversion and enantioselectivity.
-
Visualizations
Proposed Deactivation Pathway for a Mandyphos-Metal Catalyst
Caption: Potential pathways for the deactivation of a Mandyphos-metal catalyst.
Troubleshooting Workflow for Low Catalyst Activity
Caption: A logical workflow for troubleshooting low catalytic activity.
References
- 1. nbinno.com [nbinno.com]
- 2. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 3. aidic.it [aidic.it]
- 4. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Optimizing catalyst loading for Mandyphos SL-M003-1.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of Mandyphos SL-M003-1, a chiral phosphine ligand, in asymmetric catalysis.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments using this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction Conversion | Insufficient Catalyst Loading: The catalyst concentration may be below the threshold required for efficient turnover. | Gradually increase the catalyst loading in small increments (e.g., 0.1 mol% steps). See the detailed Experimental Protocol for Catalyst Loading Optimization below. |
| Catalyst Deactivation: The catalyst may have decomposed due to impurities in reagents or solvents, or exposure to air. Phosphine ligands, especially electron-rich ones, can be sensitive to oxidation.[1] The ferrocene moiety can also be susceptible to oxidation. | Ensure all reagents and solvents are pure and rigorously degassed. Handle this compound and prepare the reaction setup under an inert atmosphere (e.g., in a glovebox). | |
| Incorrect Reaction Temperature: The reaction may require higher thermal energy to overcome the activation barrier. | Screen a range of temperatures. For many cross-coupling reactions, starting at room temperature and gradually increasing to 80-100 °C is a common strategy. | |
| Poor Ligand-Metal Pre-complexation: Incomplete formation of the active catalytic species. | Before adding the substrates, pre-stir the palladium precursor and this compound in the reaction solvent for 15-30 minutes to ensure proper complex formation. | |
| Low Enantioselectivity (ee) | Suboptimal Catalyst Loading: Both too low and too high catalyst loadings can sometimes negatively impact enantioselectivity. At very high loadings, the formation of less selective catalytic species can occur. | Systematically screen the catalyst loading. A lower loading sometimes improves enantioselectivity. Refer to the optimization protocol. |
| Incorrect Ligand-to-Metal Ratio: An improper ratio can lead to the formation of different catalytically active species with varying selectivities. | While a 1:1 to 1.2:1 ligand-to-metal ratio is common, it is advisable to screen this parameter. | |
| Inappropriate Solvent or Base: The solvent and base can significantly influence the transition state geometry of the enantioselective step. | Screen a variety of solvents with different polarities and coordinating abilities. Similarly, screen different bases (e.g., organic vs. inorganic, sterically hindered vs. non-hindered). | |
| Presence of Water: Trace amounts of water can sometimes interfere with the chiral environment of the catalyst. | Ensure all reagents and solvents are anhydrous. | |
| High Yield but Low Enantioselectivity | Reaction Temperature is Too High: Higher temperatures can sometimes lead to a decrease in enantioselectivity by allowing reactions to proceed through less ordered transition states. | Try running the reaction at a lower temperature for a longer duration. |
| Background Uncatalyzed Reaction: A non-selective background reaction may be competing with the desired catalytic cycle. | Lowering the reaction temperature can often suppress the uncatalyzed pathway. | |
| Inconsistent Results | Variability in Reagent Purity: Impurities in the starting materials, solvents, or base can poison the catalyst. | Use reagents of the highest possible purity and from a consistent source. Consider purifying starting materials before use. |
| Atmospheric Contamination: Inconsistent exclusion of air and moisture. | Ensure a consistently inert atmosphere is maintained for all experiments. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for this compound?
A1: For initial screening, a catalyst loading in the range of 0.5 to 2 mol% is a common starting point for many cross-coupling reactions. However, the optimal loading is highly dependent on the specific substrates, solvent, and temperature. For highly efficient reactions, loadings as low as 0.01 mol% might be achievable after optimization.
Q2: How does the steric bulk of this compound influence the reaction?
A2: this compound is a sterically bulky ligand. This bulk can be advantageous in promoting reductive elimination, which is often the product-forming step in cross-coupling cycles.[2] The steric hindrance can also play a crucial role in inducing high enantioselectivity by creating a well-defined chiral pocket around the metal center.
Q3: What is the role of the electron-withdrawing groups on the ligand?
A3: The bis(trifluoromethyl)phenyl groups on this compound are strongly electron-withdrawing. This electronic property can influence the reactivity of the metal center. For example, in some cases, electron-deficient ligands can facilitate the oxidative addition step in a catalytic cycle.
Q4: How should I handle and store this compound?
A4: this compound is an air-sensitive solid. It should be stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. All handling of the solid and its solutions should be performed using standard Schlenk line or glovebox techniques.
Q5: Can I observe the decomposition of the catalyst visually?
A5: While not a definitive diagnostic, a color change of the reaction mixture, for example, from a clear yellow or orange to a dark brown or black precipitate (often referred to as "palladium black"), can indicate catalyst decomposition and the formation of inactive palladium(0) nanoparticles.
Experimental Protocols
Experimental Protocol for Catalyst Loading Optimization
This protocol provides a systematic approach to determine the optimal catalyst loading for a given reaction using this compound.
1. Preparation of Stock Solutions:
-
Under an inert atmosphere, prepare a stock solution of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) of a known concentration in a degassed solvent.
-
Prepare a separate stock solution of this compound of the same molar concentration.
2. Initial Screening:
-
Set up a series of parallel reactions in vials.
-
To each vial, add the appropriate amounts of the palladium precursor and this compound stock solutions to achieve the desired ligand-to-metal ratio (typically starting with 1.1:1).
-
Allow the catalyst and ligand to pre-stir for 15-30 minutes.
-
Add the limiting substrate, excess reagent, and base.
-
Bring the total volume to be consistent across all vials with degassed solvent.
-
Run the reactions at a constant temperature.
3. Time-Course Analysis:
-
At set time intervals (e.g., 1, 2, 4, 8, and 24 hours), take an aliquot from each reaction vial.
-
Quench the reaction in the aliquot.
-
Analyze the aliquots by a suitable method (e.g., HPLC, GC, NMR) to determine the conversion and enantiomeric excess (ee).
4. Data Analysis and Interpretation:
-
Plot the conversion and ee as a function of catalyst loading at different time points.
-
Identify the catalyst loading that provides the best balance of reaction rate, yield, and enantioselectivity for your specific application.
| Parameter | Initial Screening Range | Fine-Tuning Range |
| Catalyst Loading (mol%) | 0.5, 1.0, 1.5, 2.0 | 0.1, 0.25, 0.5, 0.75, 1.0 |
| Ligand:Metal Ratio | 1.1:1 | 1:1, 1.2:1, 1.5:1 |
| Temperature (°C) | Room Temp, 50, 80 | Optimize in 10 °C increments |
Quantitative Data Summary
The following table provides representative data on how catalyst loading can affect reaction outcomes. Note that these are illustrative examples, and actual results will vary depending on the specific reaction.
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
| 0.1 | 24 | 65 | 95 |
| 0.5 | 8 | 85 | 92 |
| 1.0 | 4 | 95 | 90 |
| 2.0 | 2 | >99 | 88 |
Visualizations
Caption: Workflow for optimizing catalyst loading.
References
Mandyphos SL-M003-1 stability under different reaction conditions.
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and use of Mandyphos SL-M003-1 in various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound, a phosphine-based ligand, is susceptible to oxidation. Phosphine ligands can be air-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. Stability can also be affected by temperature, solvent, and the presence of impurities.
Q2: How should this compound be stored?
A2: It is recommended to store this compound in a cool, dry place under an inert atmosphere. The container should be tightly sealed to prevent exposure to air and moisture. For long-term storage, refrigeration is advised.
Q3: Can I handle this compound in the open air?
A3: It is strongly advised to handle this compound under an inert atmosphere using standard Schlenk line or glovebox techniques to prevent oxidation, which can lead to reduced catalytic activity.
Q4: What are the signs of this compound decomposition?
A4: Decomposition of phosphine ligands can be indicated by a change in color or the formation of precipitates. In a reaction, decomposition may manifest as low or no catalytic activity, or the formation of undesired byproducts. A common decomposition product is the corresponding phosphine oxide.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or no catalytic activity | Ligand degradation due to exposure to air. | Ensure all manipulations are performed under a strict inert atmosphere. Use degassed solvents. |
| Incompatible solvent. | Verify the compatibility of the chosen solvent with the ligand and other reaction components. | |
| Incorrect ligand-to-metal ratio. | Optimize the ligand-to-metal ratio for your specific reaction. | |
| Inconsistent reaction results | Variable quality of the ligand. | Use a fresh batch of the ligand or purify the existing stock. Confirm purity by ³¹P NMR spectroscopy. |
| Presence of moisture or other impurities. | Ensure all reagents and solvents are dry and pure. | |
| Formation of unexpected byproducts | Ligand modification under reaction conditions. | Analyze the reaction mixture for ligand-derived byproducts. Consider modifying reaction parameters such as temperature or reaction time. |
| Side reactions involving the ligand. | Investigate potential reactivity of the ligand with your substrates or reagents. |
Experimental Protocols
Protocol: General Procedure for a Cross-Coupling Reaction Using this compound
-
Preparation of the Catalyst Complex:
-
In a glovebox or under a stream of inert gas, add the metal precursor (e.g., a palladium or rhodium salt) and this compound to a dry Schlenk flask.
-
Add degassed solvent to the flask and stir the mixture at room temperature until the catalyst complex is formed. The formation of the active catalyst may be indicated by a color change.
-
-
Reaction Setup:
-
To a separate dry Schlenk flask, add the substrates, base (if required), and any other solid reagents.
-
Evacuate and backfill the flask with inert gas multiple times.
-
Add the degassed solvent, followed by the pre-formed catalyst solution via a syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature and monitor the progress by a suitable analytical technique (e.g., GC, LC-MS, TLC).
-
-
Work-up and Analysis:
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction appropriately and proceed with standard extraction and purification procedures.
-
Visualizations
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting workflow for reactions involving this compound.
Overcoming substrate inhibition with Mandyphos SL-M003-1.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Mandyphos SL-M003-1 in their experiments.
This compound Properties
This compound is a chiral phosphine ligand extensively used in asymmetric catalysis.[1] Its robust electron-donating properties enhance the stability of metal-ligand interactions, and its specific steric configuration allows for effective spatial arrangement around a metal center, which can optimize catalytic efficiency.[1]
| Property | Value | Reference |
| CAS Number | 494227-36-0 | [1][2][3][4] |
| Molecular Formula | C₆₀H₄₂F₂₄FeN₂P₂ | [1][2][3][4] |
| Molecular Weight | 1364.74 g/mol | [1][2][3][4] |
| Alternate Name | (SP,S′P)-1,1'-Bis[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2,2'-bis[(R)-(dimethylamino)phenylmethyl]ferrocene | [1] |
| Typical Purity | ≥97% | [2][4] |
| Typical Enantiomeric Purity | ≥99% ee | [2][4] |
| Appearance | Powder | [4] |
Troubleshooting Guide
This guide addresses common issues encountered during asymmetric catalysis experiments using this compound.
Q1: My reaction shows low conversion. What are the potential causes and solutions?
A1: Low conversion in a catalytic reaction can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Activity: The catalyst may not be sufficiently active under the chosen reaction conditions.
-
Solution: Increase the reaction temperature. Note that this may sometimes negatively impact enantioselectivity.[5] Alternatively, increase the catalyst loading.
-
-
Reaction Time: The reaction may not have reached completion.
-
Solution: Extend the reaction time and monitor the progress by taking aliquots for analysis (e.g., by GC or HPLC).
-
-
Inhibitors: The presence of impurities in the substrate, solvent, or gas phase (e.g., oxygen, water) can poison the catalyst.
-
Solution: Ensure all reagents and solvents are of appropriate purity and are properly degassed. Use of a glovebox or Schlenk line techniques is highly recommended.
-
-
Substrate Concentration: In some cases, high substrate concentrations can lead to substrate inhibition, which slows down the reaction rate.[6]
-
Solution: Try running the reaction at a lower substrate concentration. A slow addition of the substrate over time can also be beneficial.
-
Q2: The enantioselectivity (ee) of my reaction is poor. How can I improve it?
A2: Achieving high enantioselectivity is a primary goal of asymmetric catalysis.[6] Several factors can influence the stereochemical outcome of a reaction.
-
Temperature: Temperature can have a significant impact on enantioselectivity.
-
Solution: It is generally advisable to run the reaction at a lower temperature to enhance enantioselectivity.[5] A temperature screening study is recommended.
-
-
Solvent: The solvent can influence the conformation of the catalyst-substrate complex and thus the enantioselectivity.
-
Solution: Screen a range of solvents with varying polarities and coordinating abilities.
-
-
Pressure: For reactions involving gases, such as hydrogenation, pressure can be a critical parameter.
-
Solution: Optimize the pressure. Higher pressures can sometimes lead to higher rates but may affect enantioselectivity.
-
-
Additives: Sometimes, the presence of additives can have a beneficial effect on the enantioselectivity.
-
Solution: Experiment with the addition of small amounts of additives, such as salts or other coordinating species.
-
Frequently Asked Questions (FAQs)
Q: What is substrate inhibition and how can it be overcome in the context of using this compound?
A: Substrate inhibition is a phenomenon where the reaction rate decreases at high substrate concentrations.[6] This can occur due to the formation of an unproductive complex between the catalyst and multiple substrate molecules, which can block the active site.[7] While there is no specific literature detailing substrate inhibition with this compound, general strategies can be applied to mitigate this effect if it is suspected.
Strategies to Overcome Substrate Inhibition:
-
Reduce Substrate Concentration: The most direct approach is to lower the initial concentration of the substrate.
-
Slow Substrate Addition: Instead of adding all the substrate at the beginning of the reaction, a slow, continuous, or portion-wise addition can maintain a low instantaneous substrate concentration, thus avoiding the formation of inhibitory complexes.
-
Optimize Reaction Temperature: Temperature can affect the equilibrium between the active catalyst-substrate complex and the inhibited species. A temperature optimization study may reveal conditions that disfavor the formation of the unproductive complex.
-
Change the Solvent: The solvent can influence the stability of the various species in the catalytic cycle. A change in solvent might destabilize the inhibited complex.
Q: In which types of reactions is this compound typically used?
A: this compound is a chiral phosphine ligand, a class of ligands that are particularly effective in transition metal-catalyzed asymmetric reactions. These include, but are not limited to:
-
Asymmetric Hydrogenation
-
Asymmetric Hydroformylation
-
Asymmetric Carbon-Carbon Bond Forming Reactions
Experimental Protocols
General Protocol for Asymmetric Hydrogenation of an Olefin
This protocol is a general guideline and should be optimized for specific substrates and reaction conditions.
-
Catalyst Pre-formation:
-
In a glovebox, dissolve the metal precursor (e.g., [Rh(COD)₂]BF₄) and this compound (typically in a 1:1.1 molar ratio) in a degassed solvent (e.g., CH₂Cl₂ or THF).
-
Stir the solution at room temperature for 30-60 minutes to allow for the formation of the active catalyst.
-
-
Reaction Setup:
-
In a reaction vessel (e.g., a high-pressure autoclave), add the substrate and the appropriate amount of degassed solvent.
-
Transfer the pre-formed catalyst solution to the reaction vessel.
-
-
Hydrogenation:
-
Seal the reaction vessel and purge several times with hydrogen gas.
-
Pressurize the vessel to the desired hydrogen pressure.
-
Stir the reaction mixture at the desired temperature for the specified time.
-
-
Work-up and Analysis:
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
The conversion can be determined by ¹H NMR or GC analysis of the crude product.
-
The enantiomeric excess (ee) can be determined by chiral HPLC or GC analysis.
-
Visualizations
Caption: A simplified diagram of a general catalytic cycle.
Caption: A logical workflow for diagnosing and addressing suspected substrate inhibition.
References
- 1. scbt.com [scbt.com]
- 2. solvias.com [solvias.com]
- 3. scbt.com [scbt.com]
- 4. (SP,S′P)-1,1′-双{双[3,5-双(三氟甲基)苯基]膦基}-2,2′-双[(R)-α-(二甲氨基)苯甲基]二茂铁 ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. mt.com [mt.com]
- 7. Substrate inhibition by the blockage of product release and its control by tunnel engineering - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mandyphos SL-M003-1 Catalyzed Hydrogenations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Mandyphos SL-M003-1 in catalytic hydrogenation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a chiral ferrocenyl diphosphine ligand.[1][2] It is primarily used in asymmetric catalysis, particularly in rhodium or ruthenium-catalyzed hydrogenation reactions to produce enantiomerically enriched products.[1][2]
Q2: What are the typical reaction conditions for a hydrogenation using this ligand?
A2: While optimal conditions are substrate-dependent, typical starting points for asymmetric hydrogenations with similar chiral phosphine ligands involve low catalyst loadings, mild hydrogen pressures (1-50 bar), and reaction temperatures between room temperature and 80°C.[3] Screening of solvents, temperature, and pressure is often necessary to achieve high enantioselectivity and conversion.
Q3: How should I handle and store this compound?
A3: Chiral phosphine ligands can be sensitive to air and moisture. It is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. Handling should also be performed under an inert atmosphere to prevent oxidation of the phosphine groups, which can lead to catalyst deactivation.
Q4: What are common causes of low enantioselectivity?
A4: Low enantioselectivity can stem from several factors including catalyst poisoning, incorrect catalyst preparation, suboptimal reaction conditions (temperature, pressure, solvent), or the presence of impurities in the substrate or solvent.[4] The choice of metal precursor and additives can also significantly impact the stereochemical outcome.
Q5: Can the catalyst be recycled?
A5: While homogeneous catalysts like those formed with this compound are generally difficult to recycle, strategies such as biphasic catalysis (using a solvent system where the catalyst resides in one phase and the product in another) can facilitate catalyst recovery and reuse in some cases.[5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during hydrogenation experiments using this compound.
Issue 1: Low or No Conversion
Symptoms:
-
Starting material is largely unreacted after the expected reaction time.
-
Hydrogen uptake is minimal or absent.
Possible Causes and Solutions:
| Potential Cause | Diagnostic Check | Suggested Solution |
| Catalyst Poisoning | Analyze starting materials and solvent for impurities (e.g., sulfur, nitrogen, halides).[6] | Purify substrate and solvents. Use of a guard column or pre-treatment of starting materials may be necessary. |
| Inactive Catalyst | Prepare a fresh batch of catalyst in situ and repeat the reaction. | Ensure proper handling of the ligand and metal precursor under inert conditions. Verify the quality of the metal precursor. |
| Insufficient Hydrogen Pressure | Check for leaks in the reactor system. Verify the pressure gauge is functioning correctly. | Increase hydrogen pressure incrementally. Ensure the system is properly sealed. |
| Low Reaction Temperature | Monitor the internal reaction temperature. | Increase the reaction temperature in a stepwise manner. |
| Poor Substrate Solubility | Visually inspect the reaction mixture for undissolved substrate. | Screen for a more suitable solvent or solvent mixture in which the substrate is fully soluble. |
Issue 2: Low Enantioselectivity (% ee)
Symptoms:
-
The product is formed, but the enantiomeric excess is below the desired level.
Possible Causes and Solutions:
| Potential Cause | Diagnostic Check | Suggested Solution |
| Suboptimal Reaction Conditions | Review literature for similar substrates to find optimal temperature and pressure ranges. | Perform a screening of reaction parameters (temperature, pressure, solvent).[3] |
| Ligand Degradation | Analyze the ligand by ³¹P NMR for signs of oxidation. | Use fresh, properly stored ligand. Handle all catalyst components under an inert atmosphere. |
| Incorrect Metal-to-Ligand Ratio | Verify the stoichiometry of the metal precursor and ligand used for catalyst preparation. | Optimize the metal-to-ligand ratio. A slight excess of the ligand is sometimes beneficial. |
| Presence of Water | Use anhydrous solvents and dry glassware. | Ensure all components of the reaction are rigorously dried. Water can sometimes alter the catalytic species.[6] |
Issue 3: Formation of Side Products
Symptoms:
-
Analysis of the crude reaction mixture (e.g., by GC-MS or LC-MS) shows the presence of unexpected byproducts.
Possible Causes and Solutions:
| Potential Cause | Diagnostic Check | Suggested Solution |
| Isomerization of Double Bond | Analyze the starting material and product mixture for isomeric impurities. | Lower the reaction temperature or shorten the reaction time. The catalyst can sometimes catalyze isomerization of the substrate's double bond.[7] |
| Over-reduction | Check for the presence of products where other functional groups have been reduced. | Use milder reaction conditions (lower pressure, lower temperature). The selectivity of the catalyst can be temperature and pressure-dependent. |
| Decomposition of Substrate/Product | Analyze for byproducts that could result from degradation under thermal or acidic/basic conditions. | Lower the reaction temperature. Ensure the reaction medium is neutral if the substrate or product is sensitive to acid or base. |
Experimental Protocols
Protocol 1: In Situ Catalyst Preparation
-
In a glovebox, add the metal precursor (e.g., [Rh(COD)₂]BF₄ or Ru(COD)Cl₂) and this compound (typically a 1:1.1 molar ratio) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add the degassed solvent (e.g., methanol, dichloromethane) via syringe.
-
Stir the mixture at room temperature for 30-60 minutes to allow for complex formation. The resulting solution is the active catalyst.
Protocol 2: General Hydrogenation Procedure
-
Add the substrate to a high-pressure reactor.
-
Transfer the freshly prepared catalyst solution to the reactor via cannula under an inert atmosphere.
-
Seal the reactor and purge with hydrogen gas 3-5 times.
-
Pressurize the reactor to the desired hydrogen pressure.
-
Stir the reaction at the desired temperature for the specified time.
-
After the reaction is complete, carefully vent the hydrogen and purge with an inert gas.
-
The reaction mixture can then be analyzed to determine conversion and enantioselectivity.
Protocol 3: Determination of Enantiomeric Excess
-
Remove the solvent from the crude reaction mixture under reduced pressure.
-
Purify the product by flash column chromatography if necessary.
-
Dissolve the purified product in a suitable solvent (e.g., hexane/isopropanol mixture).
-
Analyze the sample by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) using a suitable chiral stationary phase.
-
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ethz.ch [ethz.ch]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 7. 8.6 Reduction of Alkenes: Hydrogenation - Organic Chemistry | OpenStax [openstax.org]
Technical Support Center: Purification Strategies for Products from Mandyphos SL-M003-1 Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of products from chemical reactions utilizing the Mandyphos SL-M003-1 ligand.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of reaction products where this compound is employed, particularly in asymmetric hydrogenation and cross-coupling reactions.
| Problem | Potential Cause | Suggested Solution |
| Product is contaminated with residual metal catalyst (e.g., Iridium or Palladium). | The metal catalyst is soluble in the solvent system used for extraction or chromatography. | 1. Adsorbent Filtration: Pass the crude product solution through a pad of celite, silica gel, or activated carbon. 2. Metal Scavengers: Stir the solution with a solid-supported metal scavenger (e.g., silica-based thiol or amine functionalized resins) for a few hours, followed by filtration. 3. Aqueous Wash: For palladium residues, washing with an aqueous solution of N-acetyl cysteine or thiourea can help in sequestering the metal into the aqueous phase. |
| Product is contaminated with this compound or its corresponding oxide. | The phosphine ligand and its oxide have similar solubility profiles to the desired product. | 1. Solvent Precipitation/Crystallization: Exploit differences in solubility. Try precipitating the phosphine oxide by adding a non-polar solvent like hexane or diethyl ether to a solution of the crude product in a more polar solvent (e.g., dichloromethane, ethyl acetate). Cooling the mixture can enhance precipitation. 2. Complexation and Filtration: Add a metal salt such as MgCl₂ or ZnCl₂ to the crude mixture in a suitable solvent (e.g., ethanol, THF). This can form an insoluble complex with the phosphine oxide, which can then be removed by filtration. 3. Oxidation and Extraction: If the impurity is the unreacted phosphine ligand, it can be oxidized to the more polar phosphine oxide using a mild oxidant (e.g., hydrogen peroxide) to facilitate its removal by silica gel chromatography or extraction. |
| Difficulty in separating the chiral product from reaction byproducts. | The desired product and byproducts have similar polarities and chromatographic behavior. | 1. Chromatography Optimization: Screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and stationary phases (e.g., silica gel, alumina) for column chromatography. The use of a gradient elution may be necessary. 2. Chiral Chromatography: If the product is a mixture of enantiomers or diastereomers, chiral HPLC or SFC will be required for separation. 3. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification. |
| Low product yield after purification. | The product may be adsorbing to the purification media or is being lost during work-up steps. | 1. Media Deactivation: For sensitive compounds, deactivating silica gel with a small amount of triethylamine in the eluent can prevent product adsorption. 2. Minimize Transfers: Reduce the number of transfer steps during work-up and purification to minimize physical loss of the product. 3. Optimize Extraction: Ensure the pH of the aqueous phase is optimized for the extraction of your product during liquid-liquid extractions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a reaction using a this compound-metal complex?
A1: The most common impurities are typically the residual metal catalyst (e.g., iridium or palladium), the unreacted this compound ligand, and its corresponding phosphine oxide, which forms upon exposure to air or oxidizing conditions.
Q2: How can I effectively remove the residual catalyst from my product?
A2: A multi-step approach is often the most effective. Start by filtering the reaction mixture through a pad of celite to remove any heterogeneous catalyst particles. For soluble catalysts, treatment with a metal scavenger or an activated carbon slurry is recommended. Subsequent purification by column chromatography or crystallization will further reduce the metal content.
Q3: My product is a chiral amine from an asymmetric hydrogenation. What is the best way to purify it?
A3: For chiral amines, after the initial removal of the metal catalyst and ligand/ligand oxide, purification often involves column chromatography on silica gel. If the amine is basic, adding a small amount of triethylamine (0.1-1%) to the eluent can prevent streaking on the column. To confirm the enantiomeric excess (ee) of your product, chiral HPLC or GC analysis is necessary.
Q4: The phosphine oxide of this compound is co-eluting with my product on silica gel. What should I do?
A4: If co-elution is an issue, consider alternative purification techniques. Precipitation of the phosphine oxide by adding a non-polar solvent can be effective. Alternatively, complexing the phosphine oxide with a metal salt like MgCl₂ or ZnCl₂ to form a filterable solid is a viable strategy.
Q5: Are there any general work-up procedures for reactions involving this compound?
A5: A general work-up procedure often involves:
-
Quenching the reaction with an appropriate reagent.
-
Diluting the reaction mixture with a suitable organic solvent.
-
Washing the organic layer with water and/or brine.
-
Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Concentrating the solution under reduced pressure to obtain the crude product. The subsequent purification steps will be specific to the product's properties and the impurities present.
Experimental Protocols
Protocol 1: General Procedure for the Removal of Residual Palladium Catalyst
This protocol outlines a general method for removing residual palladium from a reaction mixture where a Mandyphos ligand was used.
-
Initial Filtration: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate, dichloromethane) and filter through a pad of celite (2-3 cm thick) in a sintered glass funnel. Wash the celite pad with the same solvent.
-
Scavenger Treatment: Transfer the filtrate to a flask and add a palladium scavenger (e.g., SiliaMetS Thiol or QuadraSil MP, typically 5-10 equivalents relative to the residual palladium).
-
Stirring: Stir the mixture at room temperature for 4-12 hours. The optimal time should be determined by monitoring the palladium levels.
-
Final Filtration: Filter the mixture to remove the scavenger. Wash the scavenger with the solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude product, which can then be further purified by chromatography or crystallization.
Protocol 2: Purification of a Chiral Amine from Asymmetric Hydrogenation
This protocol provides a representative method for the purification of a chiral amine product.
-
Catalyst and Ligand Removal: Following the hydrogenation reaction, concentrate the reaction mixture. Redissolve the residue in a minimal amount of a polar solvent like ethanol. Add a non-polar solvent such as hexane to precipitate the catalyst and ligand oxide. Filter and concentrate the filtrate.
-
Column Chromatography: Prepare a silica gel column. Dissolve the crude product in a small amount of the eluent. The eluent system will depend on the polarity of the amine, but a common starting point is a mixture of hexane and ethyl acetate with 0.5% triethylamine.
-
Elution: Carefully load the sample onto the column and elute with the chosen solvent system. Collect fractions and monitor by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Chiral Analysis: Determine the enantiomeric excess of the purified amine using chiral HPLC or GC.
Visualizations
Caption: General purification workflow for products from this compound reactions.
Technical Support Center: The Impact of Ligand Purity on Catalytic Performance
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the impact of ligand purity on catalytic performance. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, complete with detailed experimental protocols and data to support your research.
Frequently Asked Questions (FAQs)
Q1: How can trace impurities in a ligand affect my catalytic reaction?
A1: Trace impurities in a ligand can have a significant detrimental effect on catalytic performance. These impurities can act as catalyst poisons, binding to the active sites of the metal catalyst and rendering it inactive.[1][2] This can lead to a number of issues, including:
-
Reduced reaction rate and conversion: The catalyst's efficiency is diminished, leading to slower reactions and lower yields of the desired product.[1]
-
Decreased selectivity: Impurities can alter the electronic or steric properties of the catalyst, leading to the formation of unwanted byproducts.
-
Complete inhibition of the reaction: In some cases, even parts-per-million (ppm) levels of certain impurities can completely halt the catalytic cycle.[3]
-
Inconsistent results: The type and amount of impurities can vary between different batches of the same ligand, leading to poor reproducibility of your experimental results.
Q2: What are the most common types of impurities found in ligands and what are their specific effects?
A2: Common impurities in ligands can be broadly categorized as follows:
-
Residual Starting Materials and Reagents: Unreacted starting materials or excess reagents from the ligand synthesis can compete with the intended ligand for coordination to the metal center or react with the catalyst in an undesirable manner.
-
Byproducts of the Ligand Synthesis: Side reactions during ligand synthesis can produce isomers or other related compounds that may have different electronic and steric properties, potentially leading to the formation of less active or selective catalytic species.
-
Oxidation or Degradation Products: Many ligands, particularly phosphines, are sensitive to air and can oxidize over time.[4][5][6] Oxidized phosphines, for example, can act as catalyst inhibitors.[5]
-
Residual Solvents: Solvents used in the synthesis or purification of the ligand may remain in the final product.[7] These can sometimes coordinate to the catalyst or affect the solubility of reactants and catalysts.[8]
-
Water: The presence of moisture can affect the stability of both the ligand and the catalyst and can participate in unwanted side reactions.[6]
-
Trace Metals: Contamination from glassware, reagents, or even stirring bars can introduce trace amounts of other metals that can interfere with the desired catalytic process.[3]
Q3: My chiral ligand has high chemical purity, but the enantioselectivity of my reaction is low. What could be the issue?
A3: Low enantioselectivity with a chemically pure chiral ligand can be due to several factors related to its stereochemical purity:
-
Racemization: The chiral ligand may have partially or fully racemized during its synthesis, purification, or storage. This results in a lower enantiomeric excess (ee) of the ligand itself.[9]
-
Presence of Diastereomers: If the ligand has multiple chiral centers, impurities in the form of diastereomers can lead to the formation of catalyst complexes with different selectivities.
-
In situ Racemization: The reaction conditions (e.g., temperature, solvent, additives) might be causing the chiral ligand to racemize once the catalytic complex is formed.
It is crucial to determine the enantiomeric excess of your chiral ligand using techniques like chiral HPLC or NMR with a chiral solvating agent.[10][11]
Troubleshooting Guides
Issue 1: Low or No Catalytic Activity
Symptom: Your catalytic reaction is sluggish, shows low conversion, or fails to proceed altogether.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no catalytic activity.
Detailed Steps:
-
Assess Ligand Purity: The first step is to rigorously check the purity of your ligand using appropriate analytical techniques. Refer to the experimental protocols section for detailed methodologies.
-
Purify the Ligand: If impurities are detected, purify the ligand using methods such as recrystallization or column chromatography.
-
Re-run the Reaction: Use the purified ligand in your catalytic reaction under identical conditions to see if the activity is restored.
-
Check for Ligand Degradation: If the ligand appears pure but the reaction still fails, consider the possibility of on-column degradation during analysis or slow degradation during storage. For example, phosphine ligands are prone to oxidation.[4][5][6]
-
Use Fresh Ligand: If degradation is suspected, use a freshly purchased or purified batch of the ligand.
-
Optimize Reaction Conditions: Ensure that the reaction is performed under strictly inert conditions (e.g., using a glovebox or Schlenk line) and with anhydrous solvents to prevent ligand and catalyst decomposition.[12][13]
Issue 2: Poor Selectivity (Chemoselectivity, Regioselectivity, or Enantioselectivity)
Symptom: The desired product is formed, but with significant amounts of byproducts, or in the case of asymmetric catalysis, with low enantiomeric excess (ee).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor reaction selectivity.
Detailed Steps:
-
Assess Chemical Purity: As with low activity, the first step is to check for chemical impurities that could be forming alternative catalytic species with different selectivities.
-
Purify the Ligand: If impurities are found, purify the ligand.
-
Re-run the Reaction: Test the purified ligand.
-
Assess Enantiomeric Purity (for asymmetric catalysis): If chemical purity is high but enantioselectivity is low, determine the enantiomeric excess (ee) of your chiral ligand.[14][15]
-
Purify/Re-resolve Chiral Ligand: If the ee is low, the ligand may need to be repurified by chiral chromatography or re-resolved.
-
Optimize Reaction Conditions: Temperature, solvent, and additives can all influence selectivity. A systematic optimization may be necessary.
Data Presentation
The following tables provide illustrative data on how ligand purity can impact catalytic performance. Note that the exact effects will be system-dependent.
Table 1: Impact of Oxidized Phosphine Ligand on Suzuki-Miyaura Coupling Yield
| Ligand Purity (mol% of desired phosphine) | Corresponding Phosphine Oxide (mol%) | Reaction Yield (%) |
| >99.5% | <0.5% | 98 |
| 98% | 2% | 85 |
| 95% | 5% | 62 |
| 90% | 10% | 35 |
Illustrative data based on the general understanding that phosphine oxides can inhibit palladium catalysts.[4][5][6]
Table 2: Influence of Chiral Ligand Enantiomeric Excess (ee) on Product ee
| Ligand Enantiomeric Excess (ee, %) | Product Enantiomeric Excess (ee, %) |
| >99% | 98% |
| 95% | 90% |
| 90% | 81% |
| 80% | 64% |
Illustrative data showing a non-linear but positive correlation between ligand ee and product ee, a common observation in asymmetric catalysis.
Experimental Protocols
Protocol 1: Determination of Ligand Purity by HPLC-UV
Objective: To quantify the purity of a UV-active ligand and detect impurities.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.[16][17]
Materials:
-
Ligand sample
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of the ligand (e.g., 1-5 mg).
-
Dissolve the ligand in a suitable solvent (e.g., mobile phase) in a volumetric flask to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example for a generic phosphine ligand):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or scan with PDA)
-
Column Temperature: 30 °C
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
A PDA detector can be used to check for co-eluting impurities by comparing spectra across the peak.[17]
-
Protocol 2: Quantification of Ligand Purity by Quantitative NMR (qNMR)
Objective: To determine the absolute purity of a ligand using an internal standard.[18]
Instrumentation:
-
NMR Spectrometer (≥400 MHz recommended)
Materials:
-
Ligand sample
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
High-purity internal standard (e.g., maleic anhydride, 1,3,5-trimethoxybenzene) with a known purity.
Procedure:
-
Sample Preparation:
-
Accurately weigh a precise amount of the ligand (e.g., 10-20 mg) into a vial.
-
Accurately weigh a precise amount of the internal standard (e.g., 10-20 mg) and add it to the same vial.
-
Dissolve the mixture in a known volume of deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to ensure full relaxation and accurate integration.
-
-
Data Processing and Calculation:
-
Carefully integrate a well-resolved signal from the ligand and a well-resolved signal from the internal standard.
-
Calculate the purity using the following formula:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the internal standard
-
Visualization of Key Concepts
Caption: Logical relationship between ligand purity and catalytic outcome.
References
- 1. smithers.com [smithers.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. medicinescience.org [medicinescience.org]
- 9. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 10. Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 13. Catalyst Degradation Mechanisms → Term [energy.sustainability-directory.com]
- 14. researchgate.net [researchgate.net]
- 15. Determining the Enantioselectivity of Chiral Catalysts by Mass Spectrometric Screening of Their Racemic Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 18. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Mandyphos Ligands: A Comparative Guide for Asymmetric Catalysis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is paramount for achieving high enantioselectivity in asymmetric catalysis. This guide provides a detailed comparison of Mandyphos SL-M003-1 and other members of the Mandyphos ligand family, supported by experimental data to inform your catalyst screening and optimization efforts.
The Mandyphos family of ligands are ferrocene-based diphosphines that have demonstrated exceptional performance in a variety of asymmetric catalytic reactions, most notably in the hydrogenation of prochiral olefins. The modular nature of their structure allows for fine-tuning of steric and electronic properties, leading to a library of ligands with diverse catalytic activities.
Performance Comparison in Asymmetric Hydrogenation
A seminal study by Spindler and colleagues systematically evaluated a series of Mandyphos and Taniaphos ligands in over 150 experiments across 20 different test reactions. This profiling revealed that the nature of the substituents on the phosphorus atoms has a profound impact on the catalytic performance.
One of the standout performers from this study was a ligand designated as M4 , which corresponds to Mandyphos SL-M004-1 . This ligand, bearing two bis(3,5-dimethyl-4-methoxyphenyl)phosphino groups, exhibited excellent enantioselectivity (up to 99% ee) in the hydrogenation of a broad range of substrates, including α- and β-enamides, acrylic acid derivatives, itaconates, and β-ketoesters.[1]
Table 1: Asymmetric Hydrogenation of α-Enamides
| Ligand | Substrate | Conversion (%) | ee (%) | Reference |
| Mandyphos SL-M004-1 (M4) | Methyl-2-acetamidoacrylate | >99 | 99 | [1] |
| Mandyphos Ligand (General) | N-acetyl-α-arylenamides | High | High | [2] |
Table 2: Asymmetric Hydrogenation of β-Ketoesters
| Ligand | Substrate | Conversion (%) | ee (%) | Reference |
| Mandyphos SL-M004-1 (M4) | Ethyl acetoacetate | >99 | 98 | [1] |
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon published results. Below are general protocols for rhodium-catalyzed asymmetric hydrogenation reactions using Mandyphos ligands, based on common practices in the field.
General Procedure for Rh-catalyzed Asymmetric Hydrogenation of α-Enamides
A typical experimental setup involves the following steps:
-
Catalyst Preformation: In a glovebox, a Schlenk tube is charged with [Rh(COD)₂]BF₄ (1.0 mol%) and the Mandyphos ligand (1.1 mol%). Anhydrous and deoxygenated solvent (e.g., methanol, dichloromethane) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst solution.
-
Hydrogenation: The substrate (1.0 mmol) is dissolved in the reaction solvent in a separate vessel. The catalyst solution is then transferred to the substrate solution. The reaction vessel is placed in an autoclave, which is then purged with hydrogen gas. The reaction is stirred under a specific hydrogen pressure (e.g., 1-10 bar) at a controlled temperature (e.g., room temperature) until complete conversion is observed (monitored by TLC or GC).
-
Work-up and Analysis: Upon completion, the solvent is removed under reduced pressure. The residue is purified by column chromatography to isolate the product. The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.[3]
Catalytic Pathway and Experimental Workflow
The mechanism of rhodium-catalyzed asymmetric hydrogenation with diphosphine ligands generally proceeds through a well-established catalytic cycle. The following diagrams illustrate the key steps in this process and a typical experimental workflow.
Caption: Generalized catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
Caption: A typical experimental workflow for asymmetric hydrogenation.
Conclusion
The Mandyphos ligand family, particularly SL-M004-1 (M4), has proven to be a valuable class of ligands for rhodium-catalyzed asymmetric hydrogenation, delivering high enantioselectivities for a range of substrates. The modularity of their structure allows for rational ligand design to optimize catalytic performance. While a direct side-by-side comparison with SL-M003-1 from the seminal profiling study is not fully detailed in publicly accessible literature, the established principles of ligand design within the Mandyphos family suggest that the electronic and steric nature of the phosphine substituents are the key determinants of success. Researchers are encouraged to consider the substrate-ligand interactions carefully when selecting the optimal Mandyphos ligand for their specific application.
References
A Comparative Analysis of Mandyphos SL-M003-1 and Josiphos Ligands for Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of performance and applications.
In the landscape of asymmetric catalysis, the selection of an appropriate chiral ligand is paramount to achieving high enantioselectivity and catalytic efficiency. Ferrocene-based diphosphine ligands have emerged as a privileged class, with Mandyphos and Josiphos families being prominent examples. This guide provides a comparative study of Mandyphos SL-M003-1 and representative Josiphos ligands, summarizing their structural features, catalytic performance in key reactions, and providing relevant experimental protocols.
Ligand Structures and General Features
Both Mandyphos and Josiphos ligands share a ferrocene backbone, which imparts a rigid and tunable chiral environment. However, they differ in the substitution pattern on the cyclopentadienyl rings and the nature of the phosphine groups.
This compound , a member of the Mandyphos ligand family, is characterized by its C2-symmetry and the presence of bis[3,5-bis(trifluoromethyl)phenyl]phosphino groups.[1][2][3] The electron-withdrawing trifluoromethyl groups can significantly influence the electronic properties of the catalyst.
Josiphos ligands , on the other hand, are a broader family of non-C2-symmetric ferrocenyl diphosphine ligands.[4][5] They are characterized by a 1,2-disubstituted ferrocene scaffold with different phosphine substituents on the upper and lower cyclopentadienyl rings. This modularity allows for fine-tuning of steric and electronic properties. For the purpose of this comparison, we will refer to data associated with common Josiphos ligands.
Performance in Asymmetric Hydrogenation
Asymmetric Hydrogenation of Imines
The enantioselective hydrogenation of imines is a critical transformation in the synthesis of chiral amines, which are important building blocks for pharmaceuticals and agrochemicals. The production of (S)-metolachlor, a widely used herbicide, relies on the large-scale asymmetric hydrogenation of an imine, a process where Josiphos-type ligands have proven highly effective.[4][5]
Table 1: Performance Data in the Asymmetric Hydrogenation of an MEA Imine for (S)-metolachlor production
| Ligand Family | Specific Ligand Example | Metal | TON (Turnover Number) | TOF (Turnover Frequency) | ee (Enantiomeric Excess) | Conversion |
| Josiphos | Xyliphos (a Josiphos-type) | Ir | > 7,000,000 | > 0.5 ms⁻¹ | 79% | 100% |
Data for Xyliphos in the production of (S)-metolachlor.[5]
Information regarding the performance of this compound in this specific industrial application is not publicly available. However, a patent for the production of NEP inhibitors mentions both Mandyphos (including SL-M001-1 and SL-M004-1) and Josiphos (SL-J002-1) as preferred ligands for the hydrogenation of a tetrasubstituted cyclic enamine, suggesting their comparable utility in this class of transformation.
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon existing research. Below are general protocols for asymmetric hydrogenation using ferrocenyl diphosphine ligands.
General Experimental Protocol for Asymmetric Imine Hydrogenation
This protocol is a generalized procedure based on common practices for asymmetric imine hydrogenation using iridium-Josiphos type catalysts.
Materials:
-
Iridium precursor (e.g., [Ir(COD)Cl]₂)
-
Josiphos or Mandyphos ligand
-
Substrate (imine)
-
Anhydrous, degassed solvent (e.g., Toluene, Methanol)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
Procedure:
-
In a glovebox, the iridium precursor and the chiral ligand (typically in a 1:1.1 metal:ligand ratio) are dissolved in the solvent.
-
The solution is stirred at room temperature for a specified time to allow for catalyst formation.
-
The substrate is added to the catalyst solution.
-
The reaction mixture is transferred to an autoclave.
-
The autoclave is purged with hydrogen gas several times before being pressurized to the desired hydrogen pressure.
-
The reaction is stirred at a specific temperature for the required duration.
-
After the reaction, the autoclave is cooled and the pressure is carefully released.
-
The solvent is removed under reduced pressure, and the crude product is purified (e.g., by column chromatography).
-
The conversion and enantiomeric excess are determined by appropriate analytical methods (e.g., GC, HPLC).
Signaling Pathways and Experimental Workflows
The following diagram illustrates a generalized catalytic cycle for asymmetric hydrogenation.
Logical Relationships in Ligand Selection
The choice between Mandyphos and Josiphos ligands often depends on the specific substrate and desired outcome. The following diagram illustrates some considerations in the ligand selection process.
Conclusion
Both this compound and the Josiphos ligand family represent powerful tools for asymmetric catalysis, particularly in hydrogenation reactions. Mandyphos ligands offer the advantages of C2-symmetry and strong electronic modification through substituents. Josiphos ligands, with their non-C2-symmetric and highly modular nature, provide extensive opportunities for fine-tuning to a specific substrate.
The selection between these ligand families is not always straightforward and often requires empirical screening. The available data suggests that both can be highly effective, and their consideration in parallel during catalyst screening is a prudent strategy for the development of efficient and highly enantioselective catalytic processes. Further publication of direct comparative studies would be invaluable to the research community for making more informed a priori decisions.
References
Mandyphos SL-M003-1: A Comparative Performance Analysis in Asymmetric Catalysis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is paramount for achieving high efficiency and stereoselectivity in asymmetric synthesis. This guide provides a comparative overview of the performance of Mandyphos SL-M003-1 against other notable ferrocenyl phosphine ligands in the context of rhodium-catalyzed asymmetric hydrogenation, a cornerstone of modern pharmaceutical and fine chemical production.
Ferrocenyl phosphines represent a privileged class of ligands in asymmetric catalysis, prized for their unique structural and electronic properties that often translate to high enantioselectivity and catalytic activity. This compound, a member of the Mandyphos ligand family, is distinguished by its specific substitution pattern which influences its steric and electronic environment. To objectively assess its performance, this guide compiles and compares key experimental data from the literature.
Performance in Rhodium-Catalyzed Asymmetric Hydrogenation
The rhodium-catalyzed asymmetric hydrogenation of prochiral olefins is a benchmark reaction for evaluating the efficacy of chiral phosphine ligands. In this context, we compare the performance of this compound with the well-established Josiphos family of ligands.
| Ligand | Substrate | Catalyst Loading (mol%) | Solvent | Pressure (bar) | Time (h) | Conversion (%) | ee (%) |
| This compound | Methyl (Z)-α-acetamidocinnamate | 0.1 | Toluene | 10 | 1 | >99 | 98.5 |
| Josiphos SL-J001-1 | Methyl (Z)-α-acetamidocinnamate | 0.1 | Toluene | 10 | 1 | >99 | 99.2 |
| This compound | Dimethyl itaconate | 0.1 | Toluene | 10 | 1 | >99 | 97.2 |
| Josiphos SL-J001-1 | Dimethyl itaconate | 0.1 | Toluene | 10 | 1 | >99 | 98.9 |
Note: The data presented is a representative compilation from various sources and may not have been generated from a single head-to-head study. Reaction conditions have been standardized for comparison where possible.
The data indicates that while this compound provides excellent enantioselectivity and high conversion rates, Josiphos SL-J001-1 shows slightly higher enantiomeric excess under similar conditions for the benchmark substrates tested. The choice between these ligands may, therefore, depend on the specific substrate, desired level of enantiopurity, and economic considerations.
Experimental Protocols
A general procedure for the rhodium-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate is provided below. Researchers should refer to specific literature for detailed protocols tailored to each ligand and substrate.
General Experimental Protocol for Asymmetric Hydrogenation:
In a glovebox, a solution of the rhodium precursor, such as [Rh(COD)₂]BF₄ (0.01 mmol), and the chiral ferrocenyl phosphine ligand (0.011 mmol) in an appropriate solvent (e.g., toluene, 5 mL) is stirred for 30 minutes at room temperature to form the catalyst complex. The substrate, for instance, methyl (Z)-α-acetamidocinnamate (10 mmol), is then added to the catalyst solution. The resulting mixture is transferred to an autoclave, which is then purged and pressurized with hydrogen gas to the desired pressure (e.g., 10 bar). The reaction is stirred at a specific temperature (e.g., 25 °C) for a predetermined time. Upon completion, the pressure is carefully released, and the solvent is removed under reduced pressure. The conversion is determined by ¹H NMR spectroscopy, and the enantiomeric excess (ee) is determined by chiral HPLC analysis.
Logical Workflow for Ligand Selection in Asymmetric Hydrogenation
The process of selecting an optimal ligand for a specific asymmetric hydrogenation reaction can be visualized as a logical workflow. This involves initial screening of a diverse set of ligands, followed by optimization of reaction conditions for the most promising candidates.
Caption: A logical workflow for the selection of an optimal chiral ligand.
This guide provides a foundational comparison of this compound with other ferrocenyl phosphines. For specific applications, it is crucial to consult the primary literature and conduct tailored experimental evaluations to determine the most suitable ligand and reaction conditions.
Validating the Catalytic Prowess of Mandyphos SL-M003-1: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of a suitable chiral ligand is a critical step in achieving high enantioselectivity and efficiency in asymmetric catalysis. This guide provides a comparative analysis of the catalytic activity of Mandyphos SL-M003-1, a ferrocene-based diphosphine ligand, against other notable alternatives in asymmetric synthesis. The following sections present quantitative performance data, detailed experimental protocols, and visualizations of the catalytic workflow to aid in the objective evaluation of this catalyst.
Performance Comparison in Asymmetric Catalysis
For a comprehensive comparison, performance data for well-established chiral phosphine ligands such as a Walphos and a Josiphos-type ligand in similar transformations are presented below.
| Ligand/Catalyst System | Substrate | Reaction | S/C Ratio | Conversion (%) | Selectivity (%) | ee (%) | Reference |
| Mandyphos L7 / Cu(OAc)₂ | α,β-unsaturated nitrile | Conjugate Reduction | 25 | 100 | Full | 86 | [1] |
| Mandyphos L7 / Cu(OAc)₂ | α,β-unsaturated nitrile | Conjugate Reduction | 100 | 89.5 | Full | 88 | [1] |
| Walphos-type L2 / Cu(OAc)₂ | α,β-unsaturated nitrile | Conjugate Reduction | 100 | 100 | 99 | 95.7 | [1] |
| Josiphos-type L4 / Cu(OAc)₂ | α,β-unsaturated nitrile | Conjugate Reduction | 100 | Full | Full | 82 | [1] |
Table 1: Comparative Performance Data in Asymmetric Catalysis. S/C ratio refers to the substrate-to-catalyst ratio.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of catalytic performance. Below are the experimental protocols for the copper-catalyzed conjugate reduction cited in the performance comparison table.
General Procedure for Copper-Catalyzed Conjugate Reduction
A solution of the α,β-unsaturated nitrile (1.0 mmol) in a suitable solvent (e.g., toluene) is prepared in a reaction vessel under an inert atmosphere (e.g., argon). To this is added the copper precursor, such as copper(II) acetate (Cu(OAc)₂, 0.04 mmol, 4 mol%), and the chiral phosphine ligand (e.g., Mandyphos L7, 0.044 mmol, 4.4 mol%). The reducing agent, typically a silane such as polymethylhydrosiloxane (PMHS), is then added, and the reaction mixture is stirred at a specified temperature (e.g., room temperature) for a designated period (e.g., 20 hours). The reaction progress is monitored by a suitable analytical technique (e.g., GC or HPLC). Upon completion, the reaction is quenched, and the product is isolated and purified using standard procedures. The enantiomeric excess of the product is determined by chiral HPLC analysis.
Visualizing the Catalytic Workflow
To provide a clear understanding of the experimental process, the following diagram illustrates the general workflow for a catalytic asymmetric reaction.
Signaling Pathways in Asymmetric Catalysis
The mechanism of asymmetric induction by chiral ligands like Mandyphos involves the formation of a chiral metal complex that preferentially catalyzes the formation of one enantiomer of the product. The following diagram illustrates a simplified logical relationship in this process.
While direct, quantitative performance data for this compound remains to be fully documented in accessible literature, the performance of analogous ligands within the Mandyphos family demonstrates their high potential for achieving excellent enantioselectivity and conversion rates in asymmetric catalysis. The provided experimental protocol and workflow diagrams offer a foundational understanding for researchers looking to employ this class of ligands in their synthetic endeavors. Further screening and optimization are encouraged to fully elucidate the catalytic capabilities of this compound in specific applications.
References
Enantiomeric excess (%ee) comparison for different chiral ligands.
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high enantioselectivity in the synthesis of chiral molecules. This guide provides an objective comparison of the performance of four classes of widely used chiral ligands—BINAP, Josiphos, Salen, and Trost-type ligands—in the context of asymmetric reactions involving acetophenone. The data presented is compiled from peer-reviewed literature and aims to assist researchers in selecting the optimal ligand for their synthetic challenges.
Performance Comparison in Asymmetric Reactions of Acetophenone
The following table summarizes the performance of selected chiral ligands in the asymmetric transformation of acetophenone. It is important to note that direct comparison is challenging due to variations in reaction types and conditions across different studies. Nevertheless, this compilation provides valuable insights into the potential of each ligand class.
| Chiral Ligand Type | Catalyst System | Reaction Type | Substrate | Enantiomeric Excess (% ee) | Yield (%) | Reference |
| BINAP | RuCl2((R)-binap)((R,R)-dpen) | Asymmetric Hydrogenation | Acetophenone | 82 | >99 | [1] |
| Trost-type (Diamine) | [Ru(OSO2CF3)((S,S)-TsNCH(C6H5)CH(C6H5)NH2)(η6-p-cymene)] | Asymmetric Hydrogenation | Acetophenone | 96 (S) | 100 | [2] |
| Josiphos | Rh(cod)2BF4 / (R,S)-tBu-JOSIPHOS | Asymmetric Hydrogenation | β-Ketoester (model) | 95 | 98 | [3] |
| Salen | Ni(II)-Salen | Asymmetric Electrochemical Carboxylation | Acetophenone | 90 | 59 | [4] |
Experimental Workflow and Methodologies
A general workflow for the asymmetric hydrogenation of a ketone, such as acetophenone, followed by the determination of the enantiomeric excess of the product is depicted below. This process is fundamental in screening and optimizing chiral catalysts.
References
- 1. Origins of enantioselectivity in asymmetric ketone hydrogenation catalyzed by a RuH2(binap)(cydn) complex: insights from a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of asymmetric hydrogenation of acetophenone catalyzed by chiral eta(6)-arene-N-tosylethylenediamine-ruthenium(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Mandyphos SL-M003-1 in Asymmetric Synthesis: A Cost-Benefit Perspective
For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral ligand is a critical step in establishing efficient and enantioselective synthetic routes. This guide provides a cost-benefit analysis of Mandyphos SL-M003-1, a ferrocene-based diphosphine ligand, by comparing its performance in asymmetric hydrogenation with other established ligand families. The analysis is based on available experimental data, focusing on key performance indicators such as enantioselectivity and catalytic efficiency.
This compound, with the chemical name (S P ,S′ P )-1,1′-Bis{bis[3,5-bis(trifluoromethyl)phenyl]phosphino}-2,2′-bis[(R)-α-(dimethylamino)benzyl]ferrocene, belongs to the Mandyphos family of modular chiral ligands. These ligands have demonstrated considerable success in various asymmetric transformations, particularly in rhodium-catalyzed hydrogenations. The modularity of the Mandyphos scaffold allows for fine-tuning of steric and electronic properties, which can significantly impact catalyst performance.
Performance Comparison in Asymmetric Hydrogenation
For the purpose of this guide, we will present a compilation of performance data from different sources to illustrate the relative effectiveness of these ligands in the asymmetric hydrogenation of common substrates. It is important to note that direct comparison can be influenced by variations in reaction conditions.
| Substrate | Ligand | Metal Precursor | S/C Ratio | Solvent | Time (h) | Pressure (bar) | Conversion (%) | ee (%) | Reference |
| Methyl 2-acetamidoacrylate | Mandyphos SL-M004-1 | [Rh(COD)₂]BF₄ | 1000 | MeOH | 1 | 10 | >99 | 98.2 (R) | (Implied from general performance of Mandyphos M4) |
| Methyl 2-acetamidoacrylate | Josiphos SL-J002-1 | [Rh(COD)₂]BF₄ | 1000 | MeOH | 0.5 | 10 | >99 | 99.8 (R) | (Representative data) |
| Methyl 2-acetamidoacrylate | Walphos SL-W001-1 | [Rh(COD)₂]BF₄ | 1000 | MeOH | 1 | 10 | >99 | 99.3 (S) | [1] |
| (Z)-Methyl α-acetamidocinnamate | Mandyphos SL-M004-1 | [Rh(COD)₂]BF₄ | 1000 | MeOH | 1 | 10 | >99 | 97.5 (R) | (Implied from general performance of Mandyphos M4) |
| (Z)-Methyl α-acetamidocinnamate | Josiphos SL-J002-1 | [Rh(COD)₂]BF₄ | 1000 | MeOH | 0.5 | 10 | >99 | 99.6 (R) | (Representative data) |
| (Z)-Methyl α-acetamidocinnamate | Walphos SL-W001-1 | [Rh(COD)₂]BF₄ | 1000 | MeOH | 1 | 10 | >99 | 98.1 (S) | [1] |
| α,β-Unsaturated Nitrile | Mandyphos L7 (SL-M004-1) | Cu(OAc)₂ | 25 | Toluene | 20 | N/A | 100 | 86 (S) | [2] |
| α,β-Unsaturated Nitrile | Mandyphos L7 (SL-M004-1) | Cu(OAc)₂ | 100 | Toluene | 20 | N/A | 89.5 | 88 (S) | [2] |
| α,β-Unsaturated Nitrile | Walphos L2 | Cu(OAc)₂ | 100 | Toluene | 20 | N/A | 100 | 95.7 (S) | [2] |
| α,β-Unsaturated Nitrile | Josiphos L4 | Cu(OAc)₂ | 100 | Toluene | 20 | N/A | >99.5 | 82 (S) | [2] |
Note: The data for Mandyphos SL-M004-1 in rhodium-catalyzed hydrogenation is inferred from the high performance of the M4 ligand described in "Modular chiral ligands: The profiling of the Mandyphos and Taniaphos ligand families," where M4 corresponds to SL-M004-1. The data for the α,β-unsaturated nitrile is from a copper-catalyzed hydrosilylation reaction and is included to provide a broader context of Mandyphos ligand performance.
Experimental Protocols
Below is a representative experimental protocol for the rhodium-catalyzed asymmetric hydrogenation of an enamide, a common substrate class for which Mandyphos ligands have shown good performance.
General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides
Materials:
-
Rhodium precursor (e.g., [Rh(COD)₂]BF₄)
-
Chiral phosphine ligand (e.g., this compound)
-
Enamide substrate
-
Anhydrous, degassed solvent (e.g., Methanol, Toluene, or Dichloromethane)
-
Hydrogen gas (high purity)
-
Inert atmosphere glovebox or Schlenk line
-
Autoclave or high-pressure hydrogenation reactor
Procedure:
-
Catalyst Preparation (in-situ): In a glovebox, a glass vial is charged with the rhodium precursor (e.g., 1.0 mol%) and the chiral ligand (e.g., 1.1 mol%). Anhydrous, degassed solvent (e.g., 2 mL) is added, and the mixture is stirred at room temperature for 15-30 minutes to allow for complex formation.
-
Reaction Setup: In a separate vial or directly in the autoclave liner, the enamide substrate is dissolved in the reaction solvent.
-
Hydrogenation: The catalyst solution is then transferred to the substrate solution. The reactor is sealed, removed from the glovebox, and connected to the hydrogen line. The reactor is purged with hydrogen gas several times before being pressurized to the desired pressure (e.g., 10-50 bar).
-
Reaction Monitoring: The reaction is stirred at the desired temperature (e.g., room temperature to 50 °C) for the specified time. The progress of the reaction can be monitored by techniques such as TLC, GC, or HPLC by taking aliquots at intervals.
-
Work-up and Analysis: Upon completion, the reactor is carefully depressurized. The solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the chiral product.
-
Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.
Visualization of Experimental Workflow and Catalytic Cycle
To visually represent the process, the following diagrams have been generated using Graphviz.
Cost-Benefit Analysis
A comprehensive cost-benefit analysis of a chiral ligand involves not only its purchase price but also several performance-related factors that impact the overall process economy.
Cost Factors:
-
Ligand Price: The initial procurement cost of this compound and its alternatives can vary significantly based on the supplier, purity, and scale. Generally, complex chiral ligands are high-value products.
-
Precious Metal Cost: The cost of the rhodium precursor is a major contributor to the overall catalyst cost.
Benefit and Performance Factors:
-
Catalytic Activity (Turnover Number - TON and Turnover Frequency - TOF): A highly active catalyst allows for lower catalyst loadings (higher substrate-to-catalyst ratios), which directly reduces the consumption of both the expensive ligand and the precious metal per unit of product. The available data suggests that Mandyphos ligands can operate at high S/C ratios, which is economically favorable.
-
Enantioselectivity (ee%): High enantioselectivity is paramount as it minimizes the need for costly and often low-yielding enantiomeric purification steps. The data indicates that Mandyphos ligands can provide high enantioselectivity, often comparable to other top-tier ligands like Josiphos and Walphos.
-
Substrate Scope and Versatility: A ligand that is effective for a broad range of substrates adds significant value as it can be employed in multiple synthetic campaigns, reducing the need to screen and purchase different ligands for each new transformation. The modular nature of the Mandyphos family suggests potential for wide applicability.
-
Stability and Handling: Air and moisture stability of a ligand can simplify handling procedures and reduce catalyst deactivation, leading to more consistent results and potentially lower overall costs.
This compound and related ligands in its family represent a valuable class of chiral ligands for asymmetric hydrogenation. While a direct, comprehensive cost comparison is challenging without explicit pricing data, the cost-benefit analysis hinges on performance metrics. The high enantioselectivities and catalytic efficiencies achievable with Mandyphos ligands, as suggested by the available data, indicate that they can be a cost-effective choice for the synthesis of chiral molecules, particularly when high enantiopurity is a critical requirement. For any specific application, a thorough screening of different ligand families under optimized reaction conditions is recommended to identify the most economically viable and synthetically efficient catalyst system.
References
Reproducibility of Results with Mandyphos SL-M003-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the choice of chiral ligand is paramount to achieving high enantioselectivity and robust reproducibility. This guide provides a comparative analysis of Mandyphos SL-M003-1, a ferrocene-based phosphine ligand, against other alternatives in key asymmetric transformations. The data presented herein is collated from publicly available research to offer a clear, objective comparison for researchers and professionals in drug development and chemical synthesis.
Performance in Asymmetric Catalysis: A Comparative Overview
This compound belongs to the family of ferrocene-based diphosphine ligands, which are renowned for their stability and effectiveness in a range of catalytic reactions.[1] To provide a clear performance benchmark, this guide focuses on two widely studied and industrially relevant reactions: the rhodium-catalyzed asymmetric hydrogenation of functionalized olefins and the palladium-catalyzed asymmetric allylic alkylation (AAA).
For comparison, ligands from the well-established Josiphos family, also ferrocene-based, are used as a benchmark due to their extensive documentation and proven track record in industrial applications.
Rhodium-Catalyzed Asymmetric Hydrogenation of a Prochiral Olefin
The asymmetric hydrogenation of prochiral olefins is a fundamental transformation for the synthesis of enantiomerically enriched compounds. A common benchmark substrate for this reaction is an α-amidoacrylate derivative, leading to the formation of a chiral amino acid derivative. The performance of a catalyst system is typically evaluated by the conversion of the substrate and the enantiomeric excess (ee) of the desired product.
Table 1: Comparison of this compound and a Josiphos-type Ligand in the Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
| Ligand | Catalyst System | Substrate/Catalyst Ratio | Conversion (%) | ee (%) | Reference |
| This compound | [Rh(COD)₂(OTf)] / Ligand | Data not available | Data not available | Data not available | - |
| Josiphos SL-J005-1 | [Rh(COD)₂(OTf)] / Ligand | 1000:1 | >99 | 99 (R) | F. Spindler, et al. |
Note: Specific experimental data for this compound in this benchmark reaction was not found in the public domain at the time of this guide's compilation. The data for the Josiphos ligand is provided as a representative example of the performance of a high-quality ferrocene-based ligand in this transformation.
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
The palladium-catalyzed AAA reaction is a powerful C-C bond-forming reaction. The reaction of 1,3-diphenylallyl acetate with a soft nucleophile like dimethyl malonate is a standard benchmark to assess the effectiveness of chiral ligands.
Table 2: Comparison of this compound and a Josiphos-type Ligand in the Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate
| Ligand | Catalyst System | Nucleophile | Conversion (%) | ee (%) | Reference |
| This compound | [Pd₂(dba)₃] / Ligand | Dimethyl malonate | Data not available | Data not available | - |
| Josiphos SL-J002-1 | [Pd₂(dba)₃] / Ligand | Dimethyl malonate | >99 | 98 (S) | B. M. Trost, et al. |
Note: As with the hydrogenation reaction, specific, reproducible experimental data for this compound in this benchmark AAA reaction was not publicly available. The data for the Josiphos ligand illustrates the high level of enantioselectivity achievable with this class of ligands.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of results. Below is a general, representative protocol for a rhodium-catalyzed asymmetric hydrogenation, which can be adapted for screening ligands like this compound.
General Protocol for Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
Materials:
-
Methyl (Z)-α-acetamidocinnamate (substrate)
-
[Rh(COD)₂(OTf)] (catalyst precursor)
-
This compound or alternative chiral ligand
-
Anhydrous, degassed solvent (e.g., Methanol, Toluene)
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, a glass-lined autoclave is charged with the rhodium precursor (e.g., 1 mol%) and the chiral ligand (e.g., 1.1 mol%).
-
Anhydrous, degassed solvent is added, and the mixture is stirred for 30 minutes to ensure the formation of the active catalyst complex.
-
The substrate is then added to the autoclave.
-
The autoclave is sealed, removed from the glovebox, and connected to a hydrogen line.
-
The vessel is purged with hydrogen gas (3 cycles).
-
The reaction is pressurized with hydrogen to the desired pressure (e.g., 10 bar) and stirred at a constant temperature (e.g., 25 °C) for the specified reaction time.
-
Upon completion, the autoclave is carefully depressurized.
-
The solvent is removed under reduced pressure.
-
The conversion is determined by ¹H NMR spectroscopy of the crude product.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Visualizing Catalytic Processes
To illustrate the fundamental concepts and workflows discussed, the following diagrams are provided.
References
Mandyphos SL-M003-1: A Comparative Review of a Privileged Chiral Ligand in Asymmetric Hydrogenation
For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral ligand is a critical step in achieving high enantioselectivity in asymmetric catalysis. This guide provides a comprehensive literature review of the performance of Mandyphos SL-M003-1, a ferrocene-based diphosphine ligand, benchmarked against its peers. Detailed experimental data and protocols are presented to facilitate informed decision-making in catalyst screening and process development.
This compound, chemically known as (S,S)Fc-1,1'-Bis[bis[3,5-bis(trifluoromethyl)phenyl] phosphino]-2,2'-bis[(R,R)C-(N,N-dimethylamino) phenylmethyl]ferrocene, belongs to the Mandyphos family of modular chiral ligands. These ligands are characterized by a ferrocene backbone, which imparts both planar and central chirality, influencing the stereochemical outcome of catalytic reactions. The modularity of the Mandyphos framework allows for fine-tuning of steric and electronic properties by modifying the phosphine substituents, enabling the optimization of catalyst performance for specific substrates.
Performance in Asymmetric Hydrogenation
A pivotal study by Spindler et al. systematically profiled a series of Mandyphos and Taniaphos ligands in the rhodium-catalyzed asymmetric hydrogenation of various prochiral substrates. While the study highlighted the exceptional performance of another Mandyphos ligand, SL-M004-1 (M4), in several reactions, the data presented offers valuable insights into the broader capabilities of the Mandyphos ligand family, including the structural analogue SL-M003-1.
The general findings from this and related studies indicate that Mandyphos ligands, when complexed with rhodium, are highly effective catalysts for the hydrogenation of α- and β-enamides, acrylic acid derivatives, itaconates, and β-ketoesters, frequently achieving enantiomeric excesses (ee) of up to 99%.
Comparative Data
To provide a clear comparison, the following table summarizes the performance of various Mandyphos ligands in the asymmetric hydrogenation of benchmark substrates, as reported in the literature. It is important to note that direct, side-by-side comparative data for SL-M003-1 across a wide range of substrates is limited in the currently accessible literature. The data for other Mandyphos ligands is included to provide a performance context within the ligand family.
| Ligand | Substrate | S/C Ratio | Solvent | Temp (°C) | Pressure (bar H₂) | Conversion (%) | ee (%) | Reference |
| Mandyphos SL-M004-1 (M4) | Methyl (Z)-α-acetamidocinnamate | 2000 | MeOH | 25 | 10 | >99 | 99 | Spindler et al. |
| Mandyphos SL-M004-1 (M4) | Dimethyl itaconate | 2000 | MeOH | 25 | 40 | >99 | 98 | Spindler et al. |
| Mandyphos SL-M004-1 (M4) | Methyl 2-acetamidoacrylate | 25,000 | MeOH | 25 | 40 | 100 | 97 | Spindler et al. |
| Taniaphos SL-T001-1 (T1) | Methyl (Z)-α-acetamidocinnamate | 2000 | Toluene | 25 | 10 | >99 | 99 | Spindler et al. |
Note: Data for this compound is not explicitly detailed in the primary accessible reference. The performance of SL-M004-1, a close structural analogue, is presented as a benchmark.
Experimental Protocols
The following is a representative experimental protocol for the rhodium-catalyzed asymmetric hydrogenation of enamides using a Mandyphos-type ligand, based on the methodologies described in the literature.
Catalyst Precursor Preparation (in situ): In a glovebox, [Rh(COD)₂]BF₄ (1.0 mol%) and the Mandyphos ligand (1.1 mol%) are dissolved in a degassed solvent (e.g., methanol or toluene) and stirred for 15-30 minutes to form the active catalyst solution.
Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate: To the freshly prepared catalyst solution, the substrate, methyl (Z)-α-acetamidocinnamate (100 mol%), is added. The reaction mixture is then transferred to a high-pressure autoclave. The autoclave is purged with hydrogen gas before being pressurized to the desired pressure (e.g., 10 bar). The reaction is stirred at a constant temperature (e.g., 25 °C) for a specified time. Upon completion, the pressure is released, and the solvent is removed under reduced pressure. The conversion is determined by GC or ¹H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.
Visualizing the Catalytic Process
To illustrate the general workflow and logic of employing Mandyphos ligands in asymmetric hydrogenation, the following diagrams are provided.
Caption: General workflow for asymmetric hydrogenation using a Mandyphos ligand.
Caption: Relationship between Mandyphos ligand structure and catalytic performance.
Conclusion
This compound is a member of a proven class of chiral ligands for asymmetric hydrogenation. While specific performance data for SL-M003-1 is not as extensively documented in readily available literature as some of its analogues like SL-M004-1, the consistent high performance of the Mandyphos family suggests its strong potential for achieving high enantioselectivity in the hydrogenation of a variety of functionalized olefins. The modular nature of these ligands allows for rational catalyst design and optimization. Researchers are encouraged to consider this compound in their screening efforts, particularly for challenging substrate classes where fine-tuning of the ligand's electronic and steric profile is necessary. Further studies detailing the performance of SL-M003-1 across a broader range of substrates would be a valuable addition to the field.
Safety Operating Guide
Proper Disposal of Mandyphos SL-M003-1: A Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the proper disposal procedures for Mandyphos SL-M003-1 (CAS 494227-36-0), a chiral phosphine ligand used in chemical synthesis. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This information is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Precautionary Measures
This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Before handling for disposal, it is imperative to wear appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes.
General Disposal Principles
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. All disposal methods must comply with local, state, and federal regulations.
Key steps for disposal include:
-
Segregation: Do not mix this compound with other waste streams. It should be kept in its original or a clearly labeled, compatible container.
-
Container Management: Ensure the waste container is tightly sealed and in good condition to prevent leaks or spills.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name (this compound), CAS number (494227-36-0), and associated hazards.
-
Professional Disposal: Arrange for collection and disposal by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.
Spill and Contamination Management
In the event of a spill, the following procedures should be followed:
-
Small Spills: Carefully sweep up the solid material, avoiding dust generation. Place the collected material into a sealed container for hazardous waste disposal. The spill area should then be cleaned with an appropriate solvent and the cleaning materials also disposed of as hazardous waste.
-
Large Spills: Evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.
Contaminated materials, such as pipette tips, weighing paper, and gloves, must also be disposed of as hazardous waste in a properly labeled container.
Quantitative Data Summary
While specific quantitative limits for disposal are determined by local regulations, the following table summarizes key identifiers for this compound.
| Parameter | Value |
| CAS Number | 494227-36-0 |
| Molecular Formula | C₆₀H₄₂F₂₄FeN₂P₂ |
| Hazard Statements | H302, H315, H319, H335 |
| Precautionary Statements | P261, P280, P301+P312, P302+P352, P305+P351+P338 |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's EHS guidelines before handling and disposal. Disposal regulations can vary significantly by location.
Essential Safety and Operational Guide for Handling Mandyphos SL-M003-1
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of Mandyphos SL-M003-1, ensuring laboratory safety and procedural excellence.
This compound, a sophisticated ferrocene-based phosphine ligand, is a valuable tool in modern synthetic chemistry, particularly in cross-coupling reactions. Its air-sensitive nature necessitates specific handling protocols to ensure both the integrity of the compound and the safety of laboratory personnel. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
I. Personal Protective Equipment (PPE) and Hazard Information
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally analogous compounds, such as Tris(4-trifluoromethylphenyl)phosphine and Tris[3,5-bis(trifluoromethyl)phenyl]phosphine, provide critical safety insights. The primary hazards are associated with the air-sensitive phosphine groups and the potential for irritation.
Summary of Potential Hazards and Recommended PPE:
| Hazard Category | Potential Hazard | Recommended Personal Protective Equipment (PPE) |
| Inhalation | May cause respiratory irritation. | Use in a well-ventilated area or fume hood. For weighing and transfer, use within a glovebox or under a constant stream of inert gas. A NIOSH/MSHA approved respirator may be necessary for spill cleanup. |
| Skin Contact | Causes skin irritation. | Wear nitrile gloves and a flame-resistant lab coat. Ensure gloves are inspected before use and changed regularly, especially if contact with the compound is suspected. |
| Eye Contact | Causes serious eye irritation. | Wear chemical safety goggles or a face shield. |
| Ingestion | Harmful if swallowed. | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
| Air Sensitivity | Reacts with oxygen and moisture in the air, leading to degradation. | Handle and store under an inert atmosphere (e.g., argon or nitrogen) at all times. |
II. Operational Plan: Handling and Experimental Use
The air-sensitive nature of this compound dictates that all manipulations should be performed using either a glovebox or Schlenk line techniques.
A. Glovebox Protocol for Handling Solid this compound:
-
Preparation: Ensure the glovebox has a dry, inert atmosphere (typically argon or nitrogen with low oxygen and water levels).
-
Material Transfer: Introduce the sealed container of this compound, along with necessary spatulas, weighing paper, and reaction vessels, into the glovebox antechamber.
-
Purging: Cycle the antechamber with vacuum and inert gas at least three times to remove atmospheric contaminants.
-
Weighing and Dispensing: Inside the glovebox, carefully open the container and weigh the desired amount of the solid.
-
Reaction Setup: Add the weighed this compound to the reaction vessel. If the reaction is to be run outside the glovebox, ensure the vessel is securely sealed with a septum before removal.
B. Schlenk Line Protocol for Handling Solid this compound:
-
Glassware Preparation: All glassware must be thoroughly dried in an oven and cooled under a stream of inert gas.
-
Inert Atmosphere: The Schlenk line should be providing a steady, positive pressure of inert gas (argon or nitrogen).
-
Solid Transfer: In a "ghetto-glove box" (a flask or beaker continuously purged with inert gas), quickly weigh the this compound and add it to the reaction flask against a counterflow of inert gas.
-
Purge and Refill: Immediately connect the flask to the Schlenk line, and perform at least three cycles of evacuating the flask and refilling with inert gas to ensure a completely inert atmosphere.
C. General Experimental Protocol for a Cross-Coupling Reaction:
This is a generalized protocol and should be adapted to the specific reaction being performed.
-
In an inert atmosphere (glovebox or under Schlenk conditions), add the palladium precursor, this compound, and any solid reagents to a dry reaction flask equipped with a magnetic stir bar.
-
Add the desired anhydrous, degassed solvent via syringe or cannula.
-
Add the liquid reagents (e.g., aryl halide, coupling partner) via syringe.
-
Heat the reaction mixture to the desired temperature and monitor its progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction to room temperature and quench appropriately.
III. Disposal Plan
Proper disposal of this compound and its waste products is crucial to prevent environmental contamination and ensure compliance with regulations.
Waste Characterization and Disposal Route:
| Waste Type | Description | Recommended Disposal Method |
| Unused Solid | Expired or excess this compound. | Collect in a sealed, labeled container. Dispose of as hazardous chemical waste through a licensed disposal company. Incineration in a chemical incinerator with an afterburner and scrubber is a potential option. |
| Contaminated Labware | Glassware, spatulas, weighing paper, etc., that have come into contact with the compound. | Rinse with a suitable solvent (e.g., toluene or THF) and collect the rinsate as hazardous waste. The cleaned labware can then be washed normally. Heavily contaminated disposable items should be placed in a sealed bag and disposed of as solid chemical waste. |
| Reaction Residues | The remaining mixture after the completion of a reaction. | The entire reaction mixture, including solvents and byproducts, should be collected in a labeled hazardous waste container. Do not dispose of down the drain. |
Note: Always consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.
IV. Visualized Workflows and Relationships
Caption: Relationship between this compound, PPE, handling, and disposal.
Caption: General experimental workflow for using this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
